molecular formula C24H16Br2O6 B10892001 Bis(4'-bromophenacyl) phthalate CAS No. 95942-74-8

Bis(4'-bromophenacyl) phthalate

Cat. No.: B10892001
CAS No.: 95942-74-8
M. Wt: 560.2 g/mol
InChI Key: KBMZIQQGLLCCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4'-bromophenacyl) phthalate is a useful research compound. Its molecular formula is C24H16Br2O6 and its molecular weight is 560.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4'-bromophenacyl) phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4'-bromophenacyl) phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

95942-74-8

Molecular Formula

C24H16Br2O6

Molecular Weight

560.2 g/mol

IUPAC Name

bis[2-(4-bromophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C24H16Br2O6/c25-17-9-5-15(6-10-17)21(27)13-31-23(29)19-3-1-2-4-20(19)24(30)32-14-22(28)16-7-11-18(26)12-8-16/h1-12H,13-14H2

InChI Key

KBMZIQQGLLCCQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Foundational & Exploratory

Bis(4'-bromophenacyl) phthalate CAS number 95942-74-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 95942-74-8 Synonyms: Phthalic acid bis(4-bromophenacyl) ester; Bis[2-(4-bromophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate

Part 1: Executive Summary & Core Identity

Bis(4'-bromophenacyl) phthalate is a specific diester derivative formed by the reaction of phthalic acid with two equivalents of 4'-bromophenacyl bromide (also known as


-bromophenacyl bromide or BPB).

Historically, this compound served as a critical crystalline derivative for the qualitative identification of phthalic acid in organic analysis. In modern drug development, it is frequently encountered in two contexts:[1]

  • Analytical Standard: As a stable, UV-active derivative for the HPLC detection of phthalic acid (which otherwise has low UV sensitivity).

  • Structural Analog in PLA2 Inhibition: While the parent reagent (

    
    -bromophenacyl bromide) is a potent, irreversible inhibitor of Phospholipase A2 (PLA2), the bis-phthalate derivative represents a "capped" structural analog. It lacks the reactive alkyl halide functionality required for irreversible histidine alkylation, making it a valuable negative control or structural probe in Structure-Activity Relationship (SAR) studies.
    
Chemical Constitution
PropertyData
Molecular Formula

Molecular Weight 560.19 g/mol
Physical State Crystalline Solid (Colorless to Off-White)
Melting Point ~153–154°C (Characteristic Derivative Value)
Solubility Insoluble in water; Soluble in DCM, Acetone, Acetonitrile
SMILES C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Part 2: Synthesis & Reaction Mechanism

The synthesis of Bis(4'-bromophenacyl) phthalate follows a classic


 nucleophilic substitution pathway. This protocol is the standard method for converting carboxylic acids into their phenacyl esters.
Reagents & Stoichiometry
  • Substrate: Phthalic Acid (Dicarboxylic acid).

  • Reagent: 4'-Bromophenacyl bromide (2.2 equivalents).

  • Base: Sodium hydroxide or Potassium carbonate (to generate the carboxylate dianion).

  • Solvent: Ethanol/Water or Acetonitrile.

Reaction Mechanism

The reaction proceeds via the attack of the phthalate carboxylate oxygen on the alpha-carbon of the phenacyl bromide, displacing the bromide ion. Because phthalic acid is dibasic, this substitution occurs twice.

Key Mechanistic Distinction:

  • Reagent (BPB): Contains a highly reactive

    
    -haloketone group (
    
    
    
    ).
  • Product (Bis-Phthalate): The reactive carbon is now part of an ester linkage (

    
    ). This removes the alkylating potential associated with the parent inhibitor.
    

SynthesisMechanism Figure 1: Synthesis of Bis(4'-bromophenacyl) Phthalate via SN2 Substitution Phthalic Phthalic Acid (Dicarboxylic Core) Dianion Phthalate Dianion (Nucleophile) Phthalic->Dianion Deprotonation Base Base (OH-) Base->Dianion Transition SN2 Transition State (Backside Attack) Dianion->Transition Nucleophilic Attack BPB 2x p-Bromophenacyl Bromide (Electrophile) BPB->Transition Product Bis(4'-bromophenacyl) Phthalate (Stable Diester) Transition->Product -2 NaBr

Experimental Protocol (Standard Derivatization)
  • Preparation: Dissolve 1.0 mmol of phthalic acid in 5 mL of ethanol. Add 1.0 mL of water.

  • Neutralization: Add 10% NaOH solution dropwise until the solution is neutral to phenolphthalein (pink color persists). Crucial: Avoid excess alkali to prevent hydrolysis.

  • Acidification (Adjustment): Add 1-2 drops of dilute HCl to just discharge the pink color (ensuring the free acid is not present, but avoiding excess base which would hydrolyze the reagent).

  • Reagent Addition: Add 2.2 mmol (approx 615 mg) of 4'-bromophenacyl bromide dissolved in 5 mL ethanol.

  • Reflux: Heat the mixture under reflux for 60 minutes. Phthalic acid derivatives often require longer reflux times than monocarboxylic acids to ensure diesterification.

  • Isolation: Cool the mixture to room temperature. The diester product usually precipitates. If not, add water dropwise to induce crystallization.

  • Purification: Recrystallize from ethanol or aqueous ethanol to obtain pure Bis(4'-bromophenacyl) phthalate.

  • Validation: Measure Melting Point. Target range: 153–154°C .

Part 3: Biological Context & PLA2 Inhibition

There is often confusion between the reagent (


-bromophenacyl bromide) and the derivative  (Bis-phthalate). It is vital for researchers to distinguish their mechanisms.
The Parent Inhibitor: -Bromophenacyl Bromide (BPB)

BPB is a classic irreversible inhibitor of Phospholipase A2 (PLA2).

  • Mechanism: It binds to the active site and alkylates the

    
     nitrogen of the catalytic Histidine-48  residue.
    
  • Result: This covalent modification physically blocks the catalytic center, preventing the hydrolysis of phospholipids into arachidonic acid (the precursor to inflammatory prostaglandins).

The Bis-Phthalate Derivative (CAS 95942-74-8)

In the Bis-phthalate compound, the bromine atom on the alpha-carbon (the alkylating site) has been replaced by the phthalate ester bond.

  • Loss of Alkylating Ability: The compound cannot covalently modify Histidine-48 via the same mechanism as BPB.

  • Biological Utility:

    • Competitive Inhibition: High concentrations may show weak reversible inhibition due to structural similarity (fitting into the hydrophobic channel of PLA2).

    • Prodrug Potential: In systems with high esterase activity, the phenacyl group can be cleaved, potentially releasing the phthalic acid core or acting as a delivery system.

    • Negative Control: Used in assays to prove that inhibition is due to alkylation (by BPB) rather than just binding (by the phenacyl motif).

PLA2Mechanism Figure 2: Mechanistic Divergence: Alkylating Reagent vs. Ester Derivative cluster_BPB Active Inhibitor (BPB) cluster_Bis Bis-Phthalate Derivative (CAS 95942-74-8) BPB_Struct p-Bromophenacyl Bromide (Contains Reactive C-Br) Alkylation Covalent Alkylation (Irreversible Inhibition) BPB_Struct->Alkylation Attacks His-48 His48 PLA2 Active Site (Histidine-48) His48->Alkylation Bis_Struct Bis(4'-bromophenacyl) Phthalate (Reactive C is Esterified) Interaction Steric/Non-Covalent Binding (No Alkylation) Bis_Struct->Interaction Occupies Site PLA2_Channel PLA2 Hydrophobic Channel PLA2_Channel->Interaction

[7]

Part 4: Analytical Applications

The primary modern utility of CAS 95942-74-8 is in Chromatographic Analysis . Phthalic acid is polar and lacks a strong chromophore for UV detection. Derivatization with BPB solves both issues.

HPLC Detection[12]
  • Chromophore: The bromophenacyl group adds a strong UV absorption maximum (typically

    
     nm).
    
  • Sensitivity: Increases detection limits from the microgram range (native acid) to the nanogram range (phenacyl ester).

  • Separation: Converts the polar dicarboxylic acid into a lipophilic diester, allowing for sharp peaks and excellent retention on Reverse-Phase (C18) columns.

Recommended HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile : Water (Gradient or Isocratic ~80:20)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Bis-ester elutes significantly later than mono-esters or free acid.

Part 5: Safety & Handling

While Bis(4'-bromophenacyl) phthalate is less volatile than the lachrymatory reagent BPB, it should still be handled with standard chemical hygiene.

  • Hazards: Potential skin and eye irritant. The parent phthalate structure implies potential endocrine activity, though specific data on this derivative is limited.

  • Storage: Store in a cool, dry place. Keep away from strong oxidizers.[2]

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to bromine content).

References

  • Sigma-Aldrich. (n.d.). Bis(4'-bromophenacyl) phthalate Product Page. Retrieved from

  • PubChem. (n.d.). Bis(4'-bromophenacyl) phthalate (Compound Summary). National Library of Medicine. Retrieved from

  • Judefind, W. L., & Reid, E. E. (1920). Identification of Acids.[3][4] V. Para-Halogen Phenacyl Esters. Journal of the American Chemical Society, 42(5), 1043–1055. (Foundational paper on phenacyl ester derivatization).

  • Dennis, E. A. (1987). The Regulation of Phospholipase A2. Drug Development Research, 10(3), 205-220. (Context for BPB inhibition mechanism).
  • Organic Syntheses. (1930). p-Bromophenacyl Bromide Synthesis Protocol. Organic Syntheses, Coll. Vol. 1, p.127. Retrieved from

Sources

Crystal Structure Analysis of Brominated Organic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of bromine into organic molecules is a powerful strategy in medicinal chemistry and materials science, profoundly influencing molecular conformation, crystal packing, and intermolecular interactions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practices of single-crystal X-ray diffraction (SCXRD) as applied to brominated organic compounds. We will explore the complete workflow from crystallization to structure validation, with a special focus on the unique challenges and opportunities presented by the bromine atom. This includes leveraging the heavy-atom effect for structure solution and understanding the critical role of halogen bonding in crystal engineering.

Introduction: The Significance of Bromine in Crystal Structures

Brominated organic compounds are of immense interest due to their diverse applications, from active pharmaceutical ingredients (APIs) to functional materials. The bromine atom, owing to its size, polarizability, and ability to form specific non-covalent interactions, exerts significant control over the solid-state architecture of a molecule.[1][2] Understanding this three-dimensional structure through SCXRD is paramount, as it dictates key physicochemical properties such as solubility, stability, and bioavailability.

The presence of a heavy atom like bromine is a double-edged sword in X-ray crystallography. On one hand, its strong scattering power, known as the "heavy-atom effect," provides a powerful tool for solving the phase problem, which is often a major bottleneck in determining a crystal structure.[3] On the other hand, it introduces challenges such as X-ray absorption that must be accurately corrected for to obtain a reliable structural model.[4] This guide will navigate these complexities, offering both theoretical grounding and practical, field-proven protocols.

The First Hurdle: Crystallization of Brominated Compounds

The entire process of crystal structure analysis hinges on obtaining high-quality single crystals. This is often more of an art than a science, but a systematic approach greatly increases the chances of success. Crystallization is essentially a process of slowly transitioning a molecule from a disordered state (in solution) to a highly ordered solid state.[5][6]

Causality in Solvent Selection

The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility at room temperature but is highly soluble at an elevated temperature.[6][7] For brominated compounds, the polarity and hydrogen-bonding capability of the solvent must be considered. The bromine atom can act as a weak hydrogen bond acceptor and, more significantly, as a halogen bond donor, which can influence solvent-solute interactions and subsequent crystal packing.

Common Crystallization Techniques

Several methods are routinely employed, each controlling the rate of supersaturation differently.

  • Slow Evaporation: The simplest method, where a saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the solute concentration to the point of crystallization.[1]

  • Vapor Diffusion: This technique involves placing a droplet of the compound's solution in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent). The vapor of the more volatile solvent from the droplet slowly diffuses into the reservoir, while the anti-solvent vapor diffuses into the droplet, gradually inducing crystallization. This is often the most successful method for new compounds.

  • Cooling Crystallization: A saturated solution at a high temperature is slowly cooled, decreasing the compound's solubility and leading to crystal formation.[6] The cooling rate is crucial; slow cooling promotes the growth of larger, higher-quality crystals.[6][7]

Protocol: Vapor Diffusion Crystallization
  • Preparation: Dissolve the brominated compound in a small amount (e.g., 100-500 µL) of a "good" solvent to near saturation.

  • Setup: Place this solution as a droplet on a siliconized glass slide or in a small vial.

  • Reservoir: Place the slide/vial inside a larger, sealed container (e.g., a beaker sealed with parafilm or a crystallization plate) containing a larger volume (e.g., 1-2 mL) of a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.

  • Equilibration: Seal the container and leave it undisturbed in a vibration-free environment.

  • Monitoring: Check for crystal growth periodically over several days to weeks.

X-ray Diffraction: From Crystal to Data

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The fundamental principle involves irradiating the crystal with a focused beam of X-rays and measuring the diffraction pattern produced by the electrons in the crystal lattice.

The Heavy-Atom Advantage: Phasing and Structure Solution

The primary challenge in crystallography is the "phase problem." While we can measure the intensities (related to the amplitudes) of the diffracted X-rays, their phases are lost. The heavy bromine atom provides a powerful solution. Its large number of electrons causes it to scatter X-rays much more strongly than lighter atoms like carbon or hydrogen.

This strong scattering signal can be used to determine the positions of the bromine atoms first, often via a Patterson map analysis.[8][9] Once the positions of these heavy atoms are known, their contribution to the phases can be calculated, providing an initial phase estimate for all reflections. These initial phases are then used to generate an electron density map where the positions of the remaining lighter atoms can be identified. This is the essence of the heavy-atom method .[10]

Experimental Workflow

The overall workflow for data collection and structure determination is a multi-step process that requires careful execution and validation at each stage.

Xray_Workflow cluster_exp Experimental cluster_proc Computational Processing cluster_val Analysis & Validation Compound Synthesized Brominated Compound Crystal Grow High-Quality Single Crystal Compound->Crystal Crystallization DataColl Mount Crystal & Collect Diffraction Data Crystal->DataColl X-ray Source DataProc Data Reduction (Integration, Scaling, Absorption Correction) DataColl->DataProc Solve Structure Solution (Heavy-Atom Method) DataProc->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Validate Structure Validation (checkCIF, R-factors) Refine->Validate Analyze Structural Analysis (Halogen Bonds, Conformation) Validate->Analyze Deposit Deposit to Database (e.g., CSD) Analyze->Deposit

Caption: Generalized workflow for the crystal structure analysis of a brominated organic compound.
Challenge: Absorption Effects

A significant complication arising from heavy atoms like bromine is the absorption of X-rays by the crystal itself.[4] If not corrected, this can lead to systematic errors in the measured intensities, distorting the final electron density map and affecting the accuracy of bond lengths and angles.[4] Modern diffractometers and software packages employ sophisticated analytical or empirical absorption correction routines, often based on multi-scan methods where equivalent reflections are measured at different crystal orientations.[4][11][12] It is crucial to apply these corrections for any structure containing bromine.

Structural Interpretation: The Role of Halogen Bonding

With a refined crystal structure in hand, the focus shifts to interpretation. For brominated compounds, a key interaction to analyze is the halogen bond (XB). This is a non-covalent interaction where the bromine atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen, nitrogen, or another halogen atom.[13][14][15]

The strength and directionality of halogen bonds make them a powerful tool in crystal engineering, allowing for the rational design of solid-state architectures with desired properties.[13][15][16] The C-Br bond creates a region of positive electrostatic potential, known as a σ-hole, on the bromine atom opposite to the covalent bond, which then interacts with a region of negative potential on a neighboring molecule.[13][14]

Caption: Diagram of a Type II halogen bond, showing the σ-hole on bromine interacting with a nucleophile.

Data Validation and Deposition

A final, critical step is the validation of the crystal structure. This ensures the model is chemically sensible and accurately represents the experimental data.

Key Validation Metrics

Several metrics are used to assess the quality of a crystallographic refinement:

MetricDescriptionTypical Value (Good Structure)
R1 The residual factor, or R-factor, measures the agreement between the observed and calculated structure factor amplitudes.< 0.05 (5%)
wR2 A weighted R-factor based on squared structure factor intensities, generally considered a more robust metric.< 0.15 (15%)
GoF The Goodness-of-Fit should be close to 1.0, indicating that the model fits the data well.~1.0
Residual e⁻ Density The largest positive and negative peaks in the final difference Fourier map should be minimal and not indicate missing or misplaced atoms.[17]< ±0.5 e⁻/ų

It is important to note that for heavy-atom structures, a low R-factor alone is not a sufficient indicator of a correct structure, as the heavy atom can dominate the scattering and mask errors in the lighter-atom positions.[17] A thorough analysis of all validation metrics is essential.

Public Deposition

Upon validation, it is standard practice to deposit the crystallographic data into a public repository. The Cambridge Structural Database (CSD) is the world's primary repository for small-molecule organic and metal-organic crystal structures.[18][19][20][21][22] Deposition ensures the data is preserved, accessible to other scientists, and contributes to the collective knowledge of structural chemistry.

Conclusion

The crystal structure analysis of brominated organic compounds is a powerful discipline that provides atomic-level insights crucial for drug development and materials science. While the presence of bromine introduces specific challenges, particularly regarding absorption, it also offers a significant advantage for structure solution through the heavy-atom effect. By understanding the principles of crystallization, data collection, structure solution, and the nuances of interpreting features like halogen bonding, researchers can confidently and accurately elucidate the three-dimensional structures of these important molecules. Rigorous validation and data deposition are the final, indispensable steps to ensure the integrity and impact of the scientific findings.

References

  • The Largest Curated Crystal Structure Database - CCDC. Cambridge Crystallographic Data Centre. [Link]

  • CSD (Cambridge Structural Database) - UDC. Universidade da Coruña. [Link]

  • Cambridge Structural Database - MIT Information Systems. Massachusetts Institute of Technology. [Link]

  • Cambridge Structural Database - Wikipedia. Wikimedia Foundation. [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. University of Massachusetts Dartmouth. [Link]

  • Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - PubMed. National Center for Biotechnology Information. [Link]

  • Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - ResearchGate. ResearchGate. [Link]

  • What makes a crystal structure report valid? - Platon. PLATON for Windows. [Link]

  • Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. Royal Society of Chemistry. [Link]

  • Halogen Bonding in Crystal Engineering - Semantic Scholar. Semantic Scholar. [Link]

  • A Guide to Using SHELXTL. University of Florida. [Link]

  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. National Science Foundation Public Access Repository. [Link]

  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different | Accounts of Chemical Research - ACS Publications. American Chemical Society. [Link]

  • Absorption Correction. National Institutes of Health. [Link]

  • SHELXS - Patterson Methods. SHELX Homepage. [Link]

  • The SHELX-97 Manual. SHELX Homepage. [Link]

  • The magic triangle goes MAD: experimental phasing with a bromine derivative - IUCr Journals. International Union of Crystallography. [Link]

  • SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]

  • Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PMC. National Center for Biotechnology Information. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. CUNY Queensborough Community College. [Link]

  • Comprehensive structural analysis of bromine-substituted ferrocenyl chalcones - PubMed. National Center for Biotechnology Information. [Link]

  • Heavy Atom Compound Choices. Stanford Synchrotron Radiation Lightsource. [Link]

  • CCP4 School APS Chicago: shelx c/d/e Tutorial. MRC Laboratory of Molecular Biology. [Link]

  • Validation of Experimental Crystal Structures - CCDC. Cambridge Crystallographic Data Centre. [Link]

  • Ray-tracing analytical absorption correction for X-ray crystallography based on tomographic reconstructions - PMC. National Center for Biotechnology Information. [Link]

  • Method for purifying a bromine compound - Google Patents.
  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - IUCr Journals. International Union of Crystallography. [Link]

  • Intrinsic and Extrinsic Heavy Atom Effect on the Multifaceted Emissive Behavior of Cyclic Triimidazole - AIR Unimi. Università degli Studi di Milano. [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - Semantic Scholar. Semantic Scholar. [Link]

  • Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC. National Center for Biotechnology Information. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. Longdom Publishing SL. [Link]

  • Pattersons, Locating Heavy Atoms, and SHELXC/D/E - Andrea Thorn - YouTube. YouTube. [Link]

  • In Vitro Demonstration of the Heavy-Atom Effect for Photodynamic Therapy | Journal of the American Chemical Society. American Chemical Society. [Link]

  • Crystal structure and Hirshfeld surface analysis of pinaverium bromide dihydrate | Powder Diffraction | Cambridge Core. Cambridge University Press. [Link]

  • Anomalous scattering factors f′ and f′′ for Br in brominated... - ResearchGate. ResearchGate. [Link]

  • Bromine K-Edge X-Ray Absorption Near-Edge Structure Analysis on Hydrobromide-Salt Crystals and the Solid Dispersion of Active Pharmaceutical Ingredients - PubMed. National Center for Biotechnology Information. [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - ResearchGate. ResearchGate. [Link]

  • An improved absorption correction procedure for X-ray intensity data from a poorly defined single crystal - ResearchGate. ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Royal Society of Chemistry. [Link]

Sources

Investigating the Endocrine Disrupting Potential of Phthalate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phthalate Challenge

Phthalate esters (PAEs) are ubiquitous plasticizers used to impart flexibility to polyvinyl chloride (PVC). However, their non-covalent bonding allows them to leach into biological matrices, where they—and more critically, their mono-ester metabolites—act as Endocrine Disrupting Chemicals (EDCs).[1]

For drug development and toxicology professionals, the challenge is twofold:

  • Metabolic Activation: The parent diester is rarely the bioactive agent. In vivo hydrolysis generates mono-esters (e.g., DEHP

    
     MEHP), which are the primary ligands for nuclear receptors.
    
  • Pleiotropic Mechanisms: Phthalates do not act through a single pathway. They are simultaneously anti-androgenic, weakly estrogenic, and metabolic disruptors (obesogens) via PPAR activation.

This guide outlines a self-validating, multi-tier workflow to investigate these mechanisms, moving from in silico prediction to in vitro confirmation and analytical quantification.

Molecular Mechanisms of Action (MoA)

To design effective assays, one must understand the binding targets. Phthalates primarily disrupt endocrine function through three distinct pathways:

  • Androgen Receptor (AR) Antagonism: Phthalate mono-esters compete with dihydrotestosterone (DHT) for the AR ligand-binding domain (LBD), preventing the recruitment of co-activators and inhibiting gene transcription essential for male reproductive development (e.g., anti-Müllerian hormone).

  • Steroidogenesis Inhibition: Beyond receptor blocking, phthalates downregulate key enzymes (e.g., CYP17A1, CYP11B1) in the cholesterol-to-testosterone biosynthesis pathway.

  • PPAR Activation (The Obesogen Hypothesis): Mono-esters like MEHP are ligands for Peroxisome Proliferator-Activated Receptors (PPAR

    
     and PPAR
    
    
    
    ), diverting precursor cells toward adipogenesis rather than osteogenesis.
Visualization: Phthalate Signaling Pathways[1][2]

Phthalate_MOA Phthalate Parent Phthalate (e.g., DEHP) Metabolism Hydrolysis (Lipases/Esterases) Phthalate->Metabolism Monoester Mono-ester Metabolite (e.g., MEHP) Metabolism->Monoester AR Androgen Receptor (Antagonism) Monoester->AR  Blocks Binding PPAR PPAR-gamma (Agonism) Monoester->PPAR  Activates Enzymes Steroidogenic Enzymes (CYP17, CYP19) Monoester->Enzymes  Downregulates ReproTox Reproductive Toxicity (Reduced Testosterone) AR->ReproTox Metabolic Metabolic Disruption (Adipogenesis) PPAR->Metabolic Enzymes->ReproTox

Figure 1: The pleiotropic mechanism of action where phthalate metabolites diverge to disrupt both reproductive signaling and lipid metabolism.

Tier 1: In Silico Prioritization

Before wet-lab testing, use molecular docking to predict the binding affinity of phthalate derivatives against nuclear receptors. This saves resources by prioritizing high-risk congeners.

Protocol: Molecular Docking Workflow

Objective: Calculate Binding Free Energy (


) of phthalates vs. native ligands (e.g., Testosterone, Estradiol).
  • Ligand Preparation:

    • Generate 3D structures of phthalate mono-esters (not diesters, as they are the active species).

    • Minimize energy using the MMFF94 force field.

    • Critical Step: Assign Gasteiger partial charges.

  • Receptor Preparation:

    • Download crystal structures from PDB (e.g., 2AM9 for Androgen Receptor, 3DZY for PPAR

      
      ).
      
    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens to stabilize the H-bond network.

  • Grid Generation:

    • Define the active site box centered on the native ligand (typically 20x20x20 Å).

  • Docking & Scoring:

    • Run docking algorithm (e.g., AutoDock Vina or Glide).

    • Validation: A reliable hit typically shows a binding affinity < -7.0 kcal/mol. Compare RMSD against the re-docked native ligand (Acceptance criteria: RMSD < 2.0 Å).

Tier 2: In Vitro Assessment (The Core)

This section details the two most critical assays for regulatory submission (OECD compliant).

Assay A: Stably Transfected Transactivation Assay (OECD TG 455)

Purpose: To detect Estrogen Receptor (ER) agonists/antagonists.[2] Cell Line: HeLa-9903 (stably transfected with hER


 and a luciferase reporter).[3]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells at

    
     cells/well in 96-well plates using phenol red-free medium (to avoid background estrogenicity) containing 5% charcoal-stripped FBS.
    
  • Conditioning: Incubate for 3 hours to allow attachment.

  • Dosing:

    • Prepare 7 serial dilutions of the phthalate derivative (Range: 1 pM to 10

      
      M).
      
    • Vehicle Control: DMSO (Final concentration < 0.1% v/v).

    • Positive Control: 17

      
      -Estradiol (1 nM).
      
  • Incubation: Expose cells for 24 hours at 37°C, 5% CO

    
    .
    
  • Cytotoxicity Counter-Screen (Crucial):

    • Before lysis, add WST-1 or MTT reagent to duplicate plates.

    • Why? A decrease in luciferase signal could be interpreted as "antagonism" when it is actually just cell death. Discard data if viability < 80%.

  • Luminescence Detection: Lyse cells and add luciferin substrate.[3] Measure Relative Light Units (RLU).

Assay B: H295R Steroidogenesis Assay (OECD TG 456)

Purpose: To detect interference with testosterone (T) and estradiol (E2) synthesis enzymes.[4] Cell Line: NCI-H295R (Human adrenocortical carcinoma).

Step-by-Step Protocol:

  • Acclimatization: Cultivate cells for 24 hours in 24-well plates.

  • Dosing: Apply test chemical for 48 hours.

    • Note: Unlike the reporter assay, this measures the production of hormones, not receptor binding.

  • Supernatant Collection: Remove medium and store at -80°C.

  • Quantification: Analyze T and E2 levels using competitive ELISA or LC-MS/MS.

  • Data Analysis: Normalize hormone production to the solvent control (set at 1.0).

Comparative Potency Data

The following table summarizes typical findings for common phthalates using these assays.

PhthalateMetaboliteER Interaction (OECD 455)Steroidogenesis (OECD 456)Primary Effect
DEHP MEHPInactiveStrong InhibitionAnti-androgenic
DBP MBPWeak AgonistModerate InhibitionAnti-androgenic
BBP MBzPWeak AgonistWeak InhibitionEstrogenic
DINP MINPInactiveWeak InhibitionLiver/Metabolic

Tier 3: Analytical Validation (LC-MS/MS)

When moving to in vivo or epidemiological studies, you must measure the metabolites, not the parent compound.

Workflow: Urinary Metabolite Quantification

Target: Phthalate Monoesters (e.g., MEHP, MECPP).

Analytical_Workflow Sample Biological Sample (Urine/Serum) Deconjugation Enzymatic Deconjugation (β-Glucuronidase, 37°C, 90 min) Sample->Deconjugation  Release Glucuronides SPE Solid Phase Extraction (SPE) (HLB Cartridge) Deconjugation->SPE  Clean-up LC LC Separation (C18 Column, Gradient Elution) SPE->LC  Inject MS MS/MS Detection (ESI Negative Mode, MRM) LC->MS Data Quantification (Isotope Dilution Method) MS->Data

Figure 2: Analytical workflow for quantifying phthalate metabolites in biological matrices.

Technical Insight:

  • Deconjugation: Phthalates are excreted as glucuronide conjugates. You must treat samples with

    
    -glucuronidase (e.g., from E. coli K12) to release the free mono-ester for detection.
    
  • Internal Standards: Use deuterated standards (e.g.,

    
    C
    
    
    
    -MEHP) added before extraction to correct for matrix effects and recovery losses.

References

  • OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD. (2011).[5] Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • U.S. EPA. (2012).[6] Phthalates Action Plan. U.S. Environmental Protection Agency.[6][7][8][9] Link

  • Latini, G., et al. (2006). Phthalate exposure and male infertility. Toxicology. Link

  • Desvergne, B., et al. (2009). PPAR-mediated activity of phthalates: A link to the obesity epidemic? Molecular and Cellular Endocrinology. Link

  • CDC. (2021). Phthalates Factsheet. National Biomonitoring Program. Link

Sources

Methodological & Application

Synthesis of Bis(4'-bromophenacyl) phthalate from phthalic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis of Bis(4'-bromophenacyl) Phthalate

Abstract

This application note details the protocol for synthesizing Bis(4'-bromophenacyl) phthalate starting from phthalic anhydride. This transformation is a classic method for the qualitative identification of dicarboxylic acids and serves as a critical reference standard in HPLC analysis of phthalate esters. The protocol utilizes a two-step sequence: alkaline hydrolysis of the anhydride followed by an SN2 nucleophilic substitution with 4-bromophenacyl bromide. We prioritize high-yield isolation and purity, validated by melting point characterization.

Introduction & Mechanistic Principles

The synthesis of phenacyl esters is a cornerstone technique in organic analysis for characterizing carboxylic acids. While modern spectroscopy (NMR, MS) has superseded some derivative-based identification, these crystalline esters remain vital for:

  • HPLC Standards: Providing UV-active chromophores (phenacyl groups) for sensitive detection of non-UV-active acids.

  • Protecting Groups: Masking carboxylic acids during complex synthesis.

The Chemistry: The reaction proceeds via the carboxylate anion acting as a nucleophile. Phthalic anhydride is first hydrolyzed to the dicarboxylate salt. Subsequently, the carboxylate oxygen attacks the


-carbon of 4-bromophenacyl bromide, displacing the bromide ion.
  • Step 1: Hydrolysis:

    
    
    
  • Step 2: Esterification:

    
    
    

Reaction Scheme & Pathway

The following diagram illustrates the chemical transformation and the logical flow of the experimental procedure.

ReactionPathway Anhydride Phthalic Anhydride (Starting Material) Hydrolysis Hydrolysis (NaOH/H2O) Anhydride->Hydrolysis Salt Disodium Phthalate (Intermediate) Hydrolysis->Salt Ring Opening Reaction Nucleophilic Substitution (Reflux in EtOH) Salt->Reaction Reagent 4-Bromophenacyl Bromide (2.0+ Equivalents) Reagent->Reaction Product Bis(4'-bromophenacyl) Phthalate (Target) Reaction->Product S_N2 Mechanism

Figure 1: Reaction pathway from anhydride hydrolysis to bis-ester formation.

Materials & Equipment

ReagentGradeRoleHazard Note
Phthalic Anhydride >99%PrecursorIrritant, sensitizer
4-Bromophenacyl Bromide >98%Alkylating AgentLachrymator, skin irritant
Sodium Hydroxide (NaOH) 10% aq.BaseCorrosive
Ethanol (95%) ACSSolventFlammable
Phenolphthalein IndicatorpH Monitor-

Equipment:

  • 50 mL Round-bottom flask (RBF)

  • Reflux condenser[1]

  • Heating mantle or oil bath

  • Vacuum filtration setup (Büchner funnel)

  • Melting point apparatus

Experimental Protocol

Phase 1: Preparation of Disodium Phthalate (Salt Formation)

Rationale: Phthalic anhydride is not nucleophilic. It must be converted to the phthalate dianion to react with the alkyl halide.

  • Weighing: Place 0.5 g (~3.4 mmol) of phthalic anhydride into a 50 mL round-bottom flask.

  • Hydrolysis: Add 5 mL of water and roughly 0.5 mL of 10% NaOH solution.

  • Neutralization: Add a drop of phenolphthalein indicator. Continue adding 10% NaOH dropwise with swirling until the solution turns a faint, permanent pink (indicating the formation of the disodium salt).

    • Critical Control Point: Do not add excess NaOH. Excess hydroxide will hydrolyze the alkylating agent (p-bromophenacyl bromide) to the corresponding alcohol, contaminating the product. If the solution is too pink, add dilute HCl dropwise until it is just colorless, then back-titrate with NaOH to the faintest pink.

Phase 2: Esterification (The SN2 Reaction)
  • Reagent Addition: Dissolve 2.0 g (~7.2 mmol) of 4-bromophenacyl bromide in 10 mL of warm 95% ethanol.

    • Note: A slight excess (2.1 equivalents) is used to drive the reaction to completion, as we are forming a bis ester.

  • Mixing: Pour the ethanolic reagent solution into the aqueous phthalate salt solution in the RBF.

  • Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 80-85°C) for 60 minutes .

    • Observation: The mixture may become turbid as the less soluble diester begins to form, though often it precipitates upon cooling.

Phase 3: Isolation and Purification
  • Precipitation: Allow the reaction mixture to cool to room temperature. If crystals do not form immediately, scratch the side of the flask with a glass rod or cool in an ice bath for 15 minutes.

  • Filtration: Collect the crude solid via vacuum filtration.

  • Washing: Wash the precipitate with 5 mL of cold water (to remove NaBr and unreacted phthalate) followed by 5 mL of cold 50% ethanol (to remove unreacted p-bromophenacyl bromide).

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Dissolve in the minimum amount of hot ethanol (or a mixture of ethanol/toluene if solubility is low).

    • Allow to cool slowly to generate high-purity crystals.

    • Filter and dry in a desiccator.

Workflow Diagram

Workflow Start Start: 0.5g Phthalic Anhydride Step1 Add 10% NaOH + Phenolphthalein Neutralize to faint pink endpoint Start->Step1 Step2 Add 2.0g 4-Bromophenacyl Bromide in 10mL Ethanol Step1->Step2 Step3 Reflux for 60 minutes (80-85°C) Step2->Step3 Step4 Cool to RT / Ice Bath Precipitate Product Step3->Step4 Step5 Vacuum Filtration Wash with Water & 50% EtOH Step4->Step5 Step6 Recrystallize from Ethanol Dry Step5->Step6 End Final Product: Bis(4'-bromophenacyl) Phthalate Step6->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Results

The purity of the synthesized ester is primarily validated via melting point determination.

ParameterSpecificationNotes
Appearance White crystalline solidNeedles or platelets
Melting Point (Lit.) 165°C Distinct from mono-ester or reagents
Solubility Insoluble in water; Soluble in hot EtOH, Toluene

Data Interpretation:

  • MP < 160°C: Indicates incomplete reaction (mono-ester presence) or contamination with p-bromophenacyl alcohol (MP ~140°C) or p-bromophenacyl bromide (MP ~109°C).

  • MP > 160°C: Confirms formation of the bis-ester derivative.

Expert Insights & Troubleshooting

  • Acidity Control: The most common failure mode is using too much base. High pH causes the hydrolysis of the phenacyl bromide reagent into p-bromophenacyl alcohol. The solution must be practically neutral (faint pink phenolphthalein) before adding the reagent.

  • Solubility Issues: Phthalate salts can be sparingly soluble in high-alcohol concentrations. If the salt precipitates out upon adding the ethanolic reagent, add a minimum amount of water to redissolve it before refluxing.

  • Differentiation: This protocol specifically targets the Bis derivative. Monocarboxylic acids (like benzoic acid) form esters with lower melting points (e.g., p-bromophenacyl benzoate MP ~119°C). The high MP of the phthalate (165°C) makes it an excellent derivative for identification.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for p-bromophenacyl esters of carboxylic acids).
  • Judefind, W. L., & Reid, E. E. (1920). Identification of Acids. V. Para-Halogen Phenacyl Esters. Journal of the American Chemical Society, 42(5), 1043–1055. Link

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.
  • University of the Pacific. (1942). A study of methods of preparation of phthalaldehyde. Scholarly Commons. (Cites MP of p-bromophenacyl phthalate as 165°C). Link

Sources

Application Note: High-Sensitivity HPLC Determination of Phthalic Acid via Bis(4'-bromophenacyl) Phthalate Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of analyzing Phthalic Acid (and related dicarboxylic acids) by converting them into their highly detectable ester form: Bis(4'-bromophenacyl) phthalate .

Note on Nomenclature & Role: While the prompt refers to "Bis(4'-bromophenacyl) phthalate" as the derivatizing agent, chemically, this compound is the reaction product (the derivative). The actual derivatizing reagent used to generate this compound is 4-Bromophenacyl Bromide (also known as


,p-Dibromoacetophenone or p-BPB). This guide focuses on the protocol to generate and analyze this specific bis-ester for high-sensitivity HPLC.

Abstract & Principle

The analysis of Phthalic Acid (a polar, dicarboxylic degradation product of phthalate plasticizers) is often hindered by its poor retention on standard C18 columns and lack of distinctive detection characteristics in complex matrices.

This protocol details the derivatization of Phthalic Acid using 4-Bromophenacyl Bromide (p-BPB) to form Bis(4'-bromophenacyl) phthalate . This transformation achieves three critical analytical goals:

  • Enhanced Lipophilicity: Converts the polar dicarboxylic acid into a neutral, hydrophobic diester, allowing robust retention and separation on Reverse-Phase (RP) columns.

  • UV Sensitization: The introduction of two phenacyl chromophores significantly increases molar absorptivity at 254 nm, lowering the Limit of Detection (LOD).

  • Selectivity: The specific formation of the bis-ester shifts the analyte away from the solvent front and common acidic interferences.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (


) mechanism. The carboxylate anions of phthalic acid attack the 

-carbon of the 4-bromophenacyl bromide. To facilitate this in organic solvents (Acetonitrile), a Crown Ether (18-Crown-6) is employed as a phase-transfer catalyst to solubilize the potassium carboxylate salts and enhance the nucleophilicity of the "naked" anions.

Reaction Scheme:



Visual Workflows (Graphviz)

Figure 1: Reaction Mechanism & Logic

This diagram illustrates the chemical transformation and the critical role of the crown ether catalyst.

ReactionMechanism Phthalic Phthalic Acid (Polar Analyte) Salt Dipotassium Phthalate (Intermediate) Phthalic->Salt Deprotonation Base K2CO3 (Base) Base->Salt Complex Activated 'Naked' Carboxylate Anion Salt->Complex Solubilization Crown 18-Crown-6 (Catalyst) Crown->Complex Sequesters K+ Reagent 4-Bromophenacyl Bromide (p-BPB) Product Bis(4'-bromophenacyl) phthalate (High UV Absorbance) Reagent->Product 2 Equivalents Complex->Product SN2 Attack

Caption: Mechanism of Bis(4'-bromophenacyl) phthalate formation via Crown Ether catalysis.

Figure 2: Experimental Workflow

The step-by-step operational flow for the analyst.

Workflow Sample Sample Preparation (Extract & Dry) ReagentPrep Add Reagents: 1. p-BPB (Excess) 2. 18-Crown-6 3. KHCO3 or K2CO3 Sample->ReagentPrep Heat Incubation 80°C for 30-45 mins ReagentPrep->Heat Cool Cool to Room Temp Heat->Cool Filter Filter (0.2 µm PTFE) Cool->Filter HPLC HPLC-UV Analysis (C18 Column, 254 nm) Filter->HPLC Data Quantify Bis-Ester Peak HPLC->Data

Caption: Operational workflow for the derivatization and analysis of Phthalic Acid.

Experimental Protocol

Reagents and Equipment
  • Reagent A (Derivatizing Agent): 4-Bromophenacyl bromide (10 mg/mL in Acetonitrile). Store in amber glass; prepare fresh weekly.

  • Reagent B (Catalyst): 18-Crown-6 ether (2.5 mg/mL in Acetonitrile).

  • Base: Potassium Carbonate (

    
    ) or Potassium Bicarbonate (
    
    
    
    ), solid, anhydrous.
  • Solvent: HPLC-grade Acetonitrile (ACN).

  • Heating Block: Capable of maintaining

    
    .
    
  • Vials: 5 mL reaction vials with PTFE-lined screw caps.

Derivatization Procedure

This procedure is designed to ensure complete conversion of the dicarboxylic acid to the bis-ester.

  • Sample Preparation:

    • Transfer an aliquot of the sample extract (containing 1–50

      
      g of phthalic acid) into a reaction vial.
      
    • Evaporate the solvent to dryness under a stream of Nitrogen (

      
      ).[1][2] Crucial: Water interferes with the reaction; the sample must be dry.
      
  • Reagent Addition:

    • Add 500

      
      L  of Reagent A (p-BPB).
      
    • Add 500

      
      L  of Reagent B (18-Crown-6).
      
    • Add ~5-10 mg of solid

      
      . (Excess solid base ensures non-acidic conditions without adding water).
      
  • Reaction:

    • Cap the vial tightly and vortex for 30 seconds.

    • Place in the heating block at 80°C for 45 minutes .

    • Self-Validation Check: The solution should remain clear or slightly cloudy due to the solid base. If it turns dark brown, the temperature is too high or the reagents are degrading.

  • Work-up:

    • Remove from heat and allow to cool to room temperature (approx. 10 mins).

    • (Optional) If the p-BPB concentration is extremely high, add 100

      
      L of 5% acetic acid to quench unreacted alkoxide, though this is rarely necessary for UV detection.
      
    • Filter the supernatant through a 0.2

      
      m PTFE syringe filter  into an HPLC autosampler vial.
      
HPLC Conditions

The Bis(4'-bromophenacyl) phthalate is a highly hydrophobic molecule. A gradient elution is required to elute excess reagent early and retain the bis-ester.

ParameterSetting
Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 150 mm x 4.6 mm, 3.5

m)
Mobile Phase A Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 10 - 20

L
Detection UV-Vis / DAD at 254 nm (Reference: 360 nm)
Column Temp 30°C

Gradient Table:

Time (min)% Mobile Phase BEvent
0.050%Injection
2.050%Isocratic Hold (Elute polar impurities)
15.0100%Linear Gradient to 100% B
20.0100%Hold (Elute Bis-Ester & Wash)
21.050%Re-equilibration
25.050%End of Run

Data Analysis & Interpretation

Chromatographic Profile[3][4]
  • Excess Reagent (p-BPB): Elutes relatively early (approx. 6–8 minutes depending on gradient).

  • By-products: Hydrolysis products (p-bromophenacyl alcohol) may appear if moisture was present.

  • Target Analyte (Bis-Ester): The Bis(4'-bromophenacyl) phthalate will elute late in the chromatogram (approx. 14–18 minutes) due to the addition of two hydrophobic phenacyl groups.

Quantification

Quantification should be performed using the External Standard Method .

  • Standard Synthesis: It is recommended to synthesize or purchase a pure standard of Bis(4'-bromophenacyl) phthalate to create a calibration curve.

    • Synthesis for Standard: React 100 mg Phthalic acid with 300 mg p-BPB using the protocol above. Recrystallize the product from Ethanol/Water to obtain pure white needles (MP ~153°C).

  • Calibration: Prepare a 5-point calibration curve of the derivative (0.1

    
    g/mL to 50 
    
    
    
    g/mL).
  • Calculation:

    
    
    (Where 
    
    
    
    is peak area,
    
    
    is slope,
    
    
    is intercept).

Troubleshooting & Critical Success Factors

IssueProbable CauseCorrective Action
Low Yield / Small Peak Moisture in sample or solvent.Ensure rigorous drying of sample (N2 blowdown). Use anhydrous ACN.[2]
Split Peaks Mono-ester formation.Reaction time too short or insufficient reagent. Increase p-BPB ratio to >4:1 molar excess.
Noisy Baseline Excess unreacted reagent.The reagent absorbs at 254nm. Ensure the gradient separates the reagent (early) from the bis-ester (late).
Precipitate in HPLC K2CO3 carryover.Ensure 0.2

m filtration. Do not inject the solid salt pellet.

References

  • Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet and fluorescence detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801.

  • Borch, R. F. (1975).[2] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439.[2]

  • Thermo Fisher Scientific. (n.d.).[3] p-Bromophenacyl-8™ Reagent Product Information.

  • Ahmed, M. S., et al. (1980). Use of p-bromophenacyl bromide to enhance ultraviolet detection of water-soluble organic acids in high-performance liquid chromatographic analysis.[2] Journal of Chromatography A, 192(2), 387-393.

Sources

Application Note: High-Sensitivity Derivatization of Carboxylic Acids via Bromophenacyl Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Crown Ether-Catalyzed Esterification for HPLC-UV Analysis

Abstract & Scope

This application note details a robust protocol for the derivatization of carboxylic acids (fatty acids, prostaglandins, and organic acids) using 4-Bromophenacyl Bromide (p-BPB) . Native carboxylic acids lack strong chromophores, making UV detection insensitive. This protocol introduces a phenacyl moiety, increasing UV absorptivity (


) by orders of magnitude.

Crucially, this guide utilizes 18-Crown-6 ether catalysis . Unlike standard base-catalyzed esterification, the inclusion of a crown ether acts as a Phase Transfer Catalyst (PTC) and anion activator, sequestering the potassium cation and generating a "naked," highly nucleophilic carboxylate anion. This modification significantly lowers reaction times and increases yields in aprotic solvents.

Target Audience: Analytical Chemists, DMPK Scientists, and Lipidomics Researchers.

Scientific Foundation: The "Naked Anion" Mechanism

The Challenge

Carboxylic acids exist as dimers or solvated ions in solution. In standard nucleophilic substitution, the counter-ion (e.g.,


, 

) forms a tight ion pair with the carboxylate, shielding it from attacking the electrophile (p-BPB).
The Solution: Crown Ether Activation

This protocol relies on the Durst-Borch Mechanism .

  • Ion Pairing: We use Potassium (

    
    ) salts (via 
    
    
    
    or
    
    
    ) because the cavity size of 18-Crown-6 (2.6–3.2 Å) is perfectly matched to complex the potassium ion (2.66 Å).
  • Charge Separation: The crown ether encapsulates the

    
    , dissolving the salt in organic solvents (Acetonitrile).
    
  • Naked Anion: The carboxylate anion (

    
    ) is left without a tight counter-ion shell. This "naked" anion is extremely reactive toward the alkyl halide (p-BPB) in an 
    
    
    
    reaction.
Reaction Scheme Visualization

The following diagram illustrates the mechanistic pathway and the role of the crown ether.

ReactionMechanism cluster_activation Anion Activation (Acetonitrile) Acid Carboxylic Acid (R-COOH) Salt Ion Pair (R-COO- K+) Acid->Salt Neutralization Base Base (K2CO3 / KHCO3) Base->Salt Complex [K+ ⊂ 18-Crown-6] Salt->Complex NakedAnion Naked Carboxylate (R-COO-) Salt->NakedAnion Dissociation Crown 18-Crown-6 (Catalyst) Crown->Complex Sequesters K+ Product Phenacyl Ester (UV Active) NakedAnion->Product SN2 Attack Reagent p-Bromophenacyl Bromide Reagent->Product Byproduct KBr Reagent->Byproduct

Caption: Figure 1. The Crown Ether-mediated activation mechanism. The 18-Crown-6 sequesters the potassium ion, leaving the carboxylate anion 'naked' and highly nucleophilic for the SN2 attack on p-BPB.

Critical Parameters & Reagents

Reagent Preparation Table
ReagentConcentrationPreparation NotesRole
p-BPB Solution 20 mg/mL (72 mM)Dissolve in HPLC-grade Acetonitrile (ACN) . Prepare fresh weekly. Store in amber glass (light sensitive).Derivatizing Agent (Chromophore)
18-Crown-6 5 mg/mL (19 mM)Dissolve in ACN. Highly hygroscopic; keep desiccated.Phase Transfer Catalyst
KHCO3 Solid / PowderUse fine powder.Base (Generates K-salt)
Internal Standard 1 mg/mLRec: Heptadecanoic acid (C17:0) (if analyzing fatty acids).Quantification Reference
Solvent Selection
  • Primary: Acetonitrile (ACN). It is aprotic and polar enough to dissolve the reagents but does not solvate the anion strongly, maximizing reactivity.

  • Avoid: Alcohols (Methanol/Ethanol) during the reaction step. They are nucleophiles and will compete with the carboxylic acid, forming methyl/ethyl esters of the reagent.

  • Moisture: The reaction must be anhydrous . Water solvates the anion, killing the reaction rate.

Standard Operating Procedure (SOP)

Phase 1: Sample Preparation & Neutralization
  • Dissolution: Dissolve the sample (containing ~0.05 mmol total acids) in 1.0 mL of Methanol.

  • Internal Standard: Add 50 µL of Internal Standard solution.

  • Neutralization: Add solid

    
     (approx 10 mg, excess) or titrate with 
    
    
    
    in MeOH to a phenolphthalein endpoint.
    • Why: We must form the potassium salt (

      
      ) before adding the crown ether.
      
  • Drying (CRITICAL): Evaporate the Methanol completely under a stream of Nitrogen (

    
    ) at 50°C.
    
    • Why: Methanol interferes with the reaction. The residue should be a dry potassium salt.

Phase 2: Derivatization Reaction
  • Reconstitution: Add 1.0 mL of the 18-Crown-6 solution (in ACN) to the dry residue. Vortex to solubilize the salt (the crown ether helps pull it into solution).

  • Reagent Addition: Add 0.5 mL of p-BPB solution .

    • Molar Ratio: Aim for roughly 2:1 excess of Reagent to Acid.

  • Incubation: Cap the vial tightly. Heat at 80°C for 30 minutes in a heating block.

    • Note: Reaction is usually complete in 15 mins, but 30 mins ensures completion for sterically hindered acids.

Phase 3: Quenching & Cleanup
  • Cooling: Allow to cool to room temperature.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove excess solid

    
     and unreacted carbonates.
    
  • Dilution: Dilute 1:10 with mobile phase (ACN/Water) prior to injection to prevent column overload from the excess reagent.

Experimental Workflow Diagram

Workflow Start Biological Sample / Standard Step1 1. Add Internal Std 2. Neutralize (KHCO3/KOH) 3. Evaporate to Dryness Start->Step1 Step2 Add 18-Crown-6 in ACN (Solubilize Salt) Step1->Step2 Must be Anhydrous Step3 Add p-BPB Reagent (Excess) Step2->Step3 Step4 Heat @ 80°C (30 Minutes) Step3->Step4 Step5 Cool & Filter (0.45 µm) Dilute Step4->Step5 HPLC HPLC-UV Analysis (254 nm) Step5->HPLC

Caption: Figure 2. Step-by-step experimental workflow for the derivatization of carboxylic acids.

HPLC Analysis & Data Interpretation

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or Gradient ACN / Water.

    • Typical: 80:20 ACN:Water for long-chain fatty acids.

    • Gradient: 50% ACN to 100% ACN over 20 mins for mixed acid profiles.

  • Detection: UV @ 254 nm .

  • Flow Rate: 1.0 - 1.5 mL/min.

Expected Results
  • Reagent Peak: p-BPB elutes early (more polar than the esters).

  • Derivatives: Phenacyl esters elute in order of increasing hydrophobicity (Chain length).

  • Sensitivity: Detection limits are typically in the low picomole to femtomole range (1–10 ng).

Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Low Yield / Small Peaks Moisture in reaction.Ensure Step 1 (Drying) is absolute. Use anhydrous ACN.
Double Peaks Isomerization or Hydrolysis.Reduce reaction temp to 60°C. Ensure sample is neutral, not strongly alkaline.
Huge Solvent Front Excess p-BPB reagent.This is normal. Ensure your analyte elutes after the reagent peak (adjust Mobile Phase %ACN).
Precipitate in Vial KBr formation (Byproduct).Normal. Filter before injection to protect the HPLC injector.

References

  • Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797–1801. [Link]

  • Borch, R. F. (1975).[1] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[1] [Link]

  • Ahmed, M. S., et al. (1980). Use of p-bromophenacyl bromide to enhance ultraviolet detection of water-soluble organic acids.[1] Journal of Chromatography A, 192(2), 387-393. [Link]

Sources

Technical Guide: Applications of Bromophenacyl Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reactivity Profile

Bromophenacyl compounds, specifically


-bromoacetophenones , serve as versatile electrophilic building blocks in organic synthesis. Their utility stems from the synergistic reactivity of the carbonyl group and the adjacent carbon-halogen bond.

The core structure, typified by


-bromophenacyl bromide (PBPB) , exhibits two primary modes of reactivity:
  • SN2 Electrophile: The

    
    -methylene carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl and the phenyl ring (enhanced by the para-bromo substituent).
    
  • 1,2-Bis-electrophile Equivalent: In heterocycle synthesis, the carbonyl carbon acts as a secondary electrophilic site after the initial displacement of the bromide.

Critical Safety Advisory (Lachrymator): These compounds are potent lachrymators (tear gas agents). They alkylate TRPA1 ion channels in sensory nerves. All protocols described below must be performed in a functioning fume hood.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from a bromophenacyl scaffold.

ReactivityMap Core p-Bromophenacyl Bromide R_Acid Carboxylic Acids (R-COOH) Core->R_Acid  + Base R_Thio Thioureas/Thioamides Core->R_Thio  Reflux R_Amine Primary Amines Core->R_Amine  Controlled pH P_Ester Phenacyl Esters (Protecting Group) R_Acid->P_Ester S_N2 P_Deriv UV-Active Derivatives (HPLC Analysis) R_Acid->P_Deriv Analytical Scale P_Thiazole Hantzsch Thiazoles (Heterocycles) R_Thio->P_Thiazole Condensation R_Amine->P_Thiazole + Isocyanides (Multicomponent)

Caption: Divergent synthetic pathways for p-bromophenacyl bromide. The reagent serves as a lynchpin for protection, heterocycle formation, and analysis.

Module A: Carboxylic Acid Protection (The Phenacyl Ester)[1][2][3]

The phenacyl ester is a robust protecting group for carboxylic acids. It is particularly valuable because it is orthogonal to acid-labile groups (like Boc) and base-labile groups (like methyl esters), and it confers high crystallinity to the substrate, aiding in purification or X-ray crystallography.

Mechanism & Rationale

The formation is a classic SN2 substitution. The para-bromo substituent increases the acidity of the


-protons and enhances the crystallinity of the final product.

Cleavage Methods:

  • Chemical Reduction: Zinc dust in Acetic Acid (Zn/AcOH).

  • Photolysis: Phenacyl esters are photolabile. Irradiation (>300 nm) excites the carbonyl to a triplet state, leading to radical cleavage and rearrangement (related to the photo-Favorskii rearrangement).

Protocol: Synthesis of Phenacyl Esters

Standardized for 1.0 mmol scale.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 
    -Bromophenacyl Bromide (1.05 equiv)
    
  • Triethylamine (Et3N) or Dicyclohexylamine (1.1 equiv)

  • Solvent: Acetone or Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the carboxylic acid in 5 mL of acetone or MeCN.

  • Deprotonation: Add 1.1 mmol of Et3N. Stir for 5 minutes at room temperature to generate the carboxylate anion.

  • Addition: Add 1.05 mmol of

    
    -bromophenacyl bromide in one portion.
    
  • Reaction:

    • For reactive acids: Stir at room temperature for 2–4 hours.

    • For sterically hindered acids: Reflux (approx. 60–80°C) for 1–2 hours.

  • Monitoring: Check TLC (silica gel). The starting bromide is less polar than the ester product.

  • Workup:

    • Evaporate solvent.[1]

    • Redissolve residue in EtOAc (20 mL).

    • Wash with 1M HCl (to remove amine salts), then sat. NaHCO3, then Brine.

  • Crystallization: The crude residue often crystallizes upon trituration with cold ethanol or hexane.

Protocol: Cleavage (Deprotection)

Method: Zinc Reduction (Zn/AcOH)

  • Dissolve the phenacyl ester in Glacial Acetic Acid (10 mL per gram).

  • Add activated Zinc dust (5–10 equiv).

  • Stir vigorously at room temperature for 1–3 hours.

  • Filter off the zinc.

  • Concentrate the filtrate. The residue contains the free acid and acetophenone byproduct.

  • Purify by base extraction (extract acid into NaHCO3, wash organics, acidify aqueous layer, extract acid).

Module B: Heterocycle Synthesis (Hantzsch Thiazole)[5][6]

The Hantzsch Thiazole Synthesis is the most reliable method for constructing thiazole rings, a pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib). Bromophenacyl bromide acts as the


-haloketone component.
Mechanism

The reaction proceeds through a cascade sequence:

  • Thio-alkylation: The sulfur of the thioamide/thiourea attacks the

    
    -carbon (SN2).
    
  • Cyclization: The nitrogen attacks the carbonyl carbon.[2][3]

  • Dehydration: Loss of water drives aromatization.

HantzschMechanism Step1 Reagents: Bromophenacyl Bromide + Thiourea Step2 Intermediate A: S-Alkylated Thioimidate Step1->Step2 S_N2 Attack (- HBr) Step3 Intermediate B: Hydroxy-thiazoline (Cyclized) Step2->Step3 N-Attack on C=O Step4 Final Product: 2-Amino-4-(p-bromophenyl)thiazole Step3->Step4 Dehydration (- H2O)

Caption: Stepwise mechanistic flow of the Hantzsch Thiazole Synthesis.

Protocol: Synthesis of 2-Amino-4-(p-bromophenyl)thiazole

Reagents:

  • 
    -Bromophenacyl Bromide (5.0 mmol, ~1.39 g)
    
  • Thiourea (7.5 mmol, ~0.57 g)

  • Solvent: Ethanol (absolute, 20 mL)

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask, combine the bromide and thiourea in ethanol.

  • Reflux: Attach a condenser and heat to reflux (78°C) for 60–90 minutes. The solution will typically turn clear then precipitate the hydrobromide salt of the thiazole.

  • Cooling: Allow the mixture to cool to room temperature.

  • Isolation (Option A - Salt): Filter the precipitate directly to obtain the thiazole hydrobromide.

  • Isolation (Option B - Free Base):

    • Pour the reaction mixture into 50 mL of 5% Na2CO3 (aqueous).

    • Stir for 15 minutes. The solid will neutralize and become the free base.

    • Filter the solid, wash with water (3 x 20 mL), and air dry.

  • Characterization:

    • MP: 166–168°C (Lit. value for free base).

    • NMR: Look for the thiazole proton singlet around

      
       7.0 ppm.
      

Module C: Analytical Derivatization (HPLC)

Fatty acids (FAs) lack strong chromophores, making UV detection difficult. Derivatization with


-bromophenacyl bromide converts FAs into esters with high molar absorptivity at 254 nm, enabling picomole-level detection.
Derivatization Protocol (Crown Ether Catalysis)

Adapted from Durst et al. and commercial protocols.

Reagents:

  • Fatty Acid Sample (approx.[4] 0.1–1.0 mg)

  • Reagent A:

    
    -Bromophenacyl bromide (10 mg/mL in Acetonitrile)
    
  • Catalyst: 18-Crown-6 (5 mg/mL in Acetonitrile)

  • Base: KHCO3 (solid)

Workflow:

  • Preparation: In a derivatization vial, dissolve the fatty acid residue in 100

    
    L of Reagent A and 100 
    
    
    
    L of Catalyst solution.
  • Activation: Add a small excess of solid KHCO3 (approx. 2–5 mg). The crown ether solubilizes the potassium, creating a "naked" carboxylate anion for rapid reaction.

  • Heating: Cap tightly and heat at 80°C for 30 minutes.

  • Cooling: Cool to room temperature.

  • Filtration: Filter through a 0.45

    
    m PTFE filter to remove excess solid base.
    
  • HPLC Injection: Inject directly onto a C18 column.

    • Detection: UV @ 254 nm.

    • Mobile Phase: Acetonitrile/Water gradient.[5]

Safety & Handling Protocol

Hazard Class: Severe Lachrymator, Skin Corrosive.

HazardConsequenceMitigation
Inhalation Severe respiratory irritation, tearing.Always use a fume hood.[6] Keep sash low.
Skin Contact Chemical burns, potential sensitization.[7]Double nitrile gloves. Wear a lab coat.
Eye Contact Corneal damage, blindness risk.Chemical splash goggles (not just safety glasses).

Decontamination Procedure (Spills): Do not simply wipe with paper towels (this spreads the lachrymator).

  • Neutralization Solution: Prepare a solution of 5% Sodium Thiosulfate or dilute bleach (Sodium Hypochlorite).

  • Application: Cover the spill with the solution. The nucleophilic thiosulfate/hypochlorite destroys the alkylating potential of the bromide.

  • Cleanup: After 10 minutes, wipe up with absorbent pads and dispose of as hazardous chemical waste.

References

  • Judefind, W. L., & Reid, E. E. (1920). Identification of Acids. V. Para-Halogen Phenacyl Esters. Journal of the American Chemical Society, 42(5), 1043–1055. Link

  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797–1801. Link

  • Organic Syntheses. (1930). p-Bromophenacyl Bromide.[1][8][9][10] Org. Synth. 10, 12. Link

  • Givens, R. S., et al. (2003). Photoremovable Protecting Groups.[11] CRC Handbook of Organic Photochemistry and Photobiology. Link

  • Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8 Reagent Protocol. Link

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen. Berichte der deutschen chemischen Gesellschaft. Link

Sources

Analytical methods for the quantification of phthalate esters in samples

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Background Contamination and Matrix Effects in Drug Development and Environmental Analysis

Executive Summary

Phthalate esters (PAEs) are ubiquitous plasticizers used to impart flexibility to polyvinyl chloride (PVC) and other polymers. In drug development and environmental safety, quantifying PAEs is critical due to their endocrine-disrupting potential.[1] However, the analysis of PAEs represents a unique paradox in analytical chemistry: the primary challenge is not the sensitivity of the detector, but the ubiquity of the analyte in the laboratory environment.

This Application Note provides a rigorous, self-validating protocol for the quantification of PAEs (e.g., DEHP, DBP, BBP) using GC-MS/MS and LC-MS/MS. It prioritizes the "Zero-Blank" philosophy—a system designed to eliminate false positives caused by leaching from labware, solvents, and septa.

The "Zero-Blank" Directive: Contamination Control

Expert Insight: Standard laboratory "clean" protocols are insufficient for phthalate analysis. A single plastic pipette tip or a Parafilm seal can introduce phthalate levels exceeding the method detection limit (MDL) by orders of magnitude.

Laboratory Environment & Hardware
  • Glassware Preparation: All glassware must be washed with detergent, rinsed with acetone/hexane, and baked at 400°C for 4 hours to thermally degrade residual organic plasticizers.

  • Solvent Purity: Use only "Residue Analysis" or "Capillary GC" grade solvents. Test every new lot by concentrating 100 mL to 1 mL and injecting it before use.

  • Hardware Replacement:

    • Replace all PTFE/PVC tubing on N2 blow-down evaporators with stainless steel or PEEK .

    • Prohibited Items: Parafilm, plastic pipette tips (unless certified phthalate-free), plastic wash bottles, and rubber septa. Use aluminum foil (baked) for sealing.[2]

Visualization: Contamination Control Workflow

ContaminationControl Start Start: Labware Prep Wash Detergent Wash + Solvent Rinse Start->Wash Bake Bake at 400°C (4 Hours) Wash->Bake Remove Organics Seal Seal with Baked Al-Foil Bake->Seal Prevent Re-adsorption BlankRun Procedural Blank Analysis Seal->BlankRun Verify System SolventCheck Solvent Lot QC Check SolventCheck->BlankRun Verify Reagents Proceed Proceed BlankRun->Proceed < MDL

Figure 1: The "Zero-Blank" workflow ensures that background noise is eliminated before samples are even touched.

Protocol A: Quantification of Parent Esters (GC-MS/MS)

Target Analytes: DMP, DEP, DBP, BBP, DEHP, DnOP. Matrices: Drug formulations, packaging extracts, environmental water, solids.

Sample Preparation

The choice of extraction method depends heavily on the matrix state.

Method A1: Aqueous Samples (SPE)

Recommended for: Drinking water, IV solutions, liquid drug formulations.

  • Conditioning: Use Glass or PTFE cartridges (avoid standard PP cartridges). Condition with 6 mL Methanol followed by 6 mL Water (pH < 2).

  • Loading: Load 500 mL sample at 5-10 mL/min.

  • Washing: Wash with 5 mL 10% Methanol in water to remove polar interferences. Crucial: Dry cartridge under high vacuum for 20 mins to remove residual water (water interferes with GC derivatization/injection).

  • Elution: Elute with 2 x 3 mL Ethyl Acetate or Methylene Chloride.

  • Concentration: Evaporate to 1 mL under gentle Nitrogen stream (using stainless steel needle).

Method A2: Solid Matrices (Ultrasonic Extraction)

Recommended for: Tablets, soil, sediment, packaging material.

  • Weighing: Weigh 1.0 g of homogenized solid into a glass centrifuge tube.

  • Extraction: Add 10 mL Hexane:Acetone (1:1).

  • Sonication: Sonicate for 30 mins at <30°C (heat degrades thermally labile esters).

  • Cleanup: If the matrix is complex (e.g., lipids in food/tissue), pass the extract through an Alumina or Florisil column to remove fats which foul the GC inlet.

Instrumental Parameters (GC-MS)

Gas Chromatography coupled with Mass Spectrometry is the gold standard due to the high volatility of parent esters.

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed 5% phenyl phase.

  • Inlet: Splitless mode, 280°C. Note: Use a glass wool liner to trap non-volatiles, but change it every 20 injections to prevent adsorption.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[3]

  • Oven Program:

    • 60°C (hold 1 min)

    • Ramp 20°C/min to 220°C

    • Ramp 5°C/min to 300°C (hold 5 min) Total Run Time: ~25 mins.

Data Acquisition: SIM/MRM Table

To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM) or MRM.

AnalyteRetention Time (min)Quant Ion (m/z)Qualifier Ions (m/z)
Dimethyl Phthalate (DMP) 6.4516377, 194
Diethyl Phthalate (DEP) 7.80149177, 150
Dibutyl Phthalate (DBP) 10.15149223, 205
Benzylbutyl Phthalate (BBP) 14.2014991, 206
Bis(2-ethylhexyl) Phthalate (DEHP) 16.50149167, 279
Di-n-octyl Phthalate (DnOP) 18.10149279, 261
D4-DEHP (Internal Standard) 16.48153171

Note: m/z 149 is the characteristic phthalic anhydride ion common to most phthalates. Chromatographic separation is essential to distinguish them.

Protocol B: Biological Metabolites (LC-MS/MS)

Target Analytes: MEHP, MBP, MiBP (Mono-esters). Context: In biological systems (urine/blood), parent diesters are rapidly metabolized to monoesters and glucuronide conjugates. GC-MS is unsuitable without derivatization; LC-MS/MS is preferred.

Enzymatic Deconjugation
  • Aliquot: 200 µL Urine/Serum.

  • Enzyme Addition: Add 50 µL

    
    -glucuronidase (E. coli K12).
    
  • Incubation: 37°C for 90 minutes. Causality: This breaks the glucuronide bond, releasing the free monoester for analysis.

  • Quench: Add 200 µL Acetonitrile to precipitate proteins and stop the reaction.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm particle size.

  • Mobile Phase A: 0.1% Acetic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Monoesters are acidic).

Quality Assurance & Self-Validation

Every analytical batch must include the following to be considered valid:

  • Method Blank (MB): Process a "blank" matrix (e.g., HPLC water) exactly as a sample.

    • Pass Criteria: Analyte concentration < 1/3 of the LOQ.

  • Internal Standard (IS): Spike Deuterated Phthalates (e.g., d4-DEHP, d4-DBP) into every sample prior to extraction.

    • Purpose: Corrects for extraction loss and injection variability.

    • Pass Criteria: Recovery 70-130%.

  • Matrix Spike (MS): Spike known standard into a real sample.

    • Purpose: Assess matrix suppression/enhancement.

  • System Suitability Test (SST): Inject a mid-level standard at the start.

    • Pass Criteria: RSD < 5% for area counts; Tailing Factor < 1.5.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Prep Sample Preparation Sample Sample Receipt (Liquid/Solid) IS_Spike Add Internal Std (d4-DEHP) Sample->IS_Spike Extract Extraction (SPE or Ultrasonic) IS_Spike->Extract Cleanup Cleanup (Alumina/Florisil) Extract->Cleanup Concentrate N2 Evaporation (To 1 mL) Cleanup->Concentrate Analysis GC-MS/MS Analysis (SIM Mode) Concentrate->Analysis Data Quantification (IS Correction) Analysis->Data

Figure 2: End-to-end analytical workflow emphasizing the early introduction of Internal Standards for robust quantification.

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[5] Washington, DC.

  • International Organization for Standardization (ISO). (2004).[6][7] ISO 18856:2004 Water quality — Determination of selected phthalates using gas chromatography/mass spectrometry.[6][7][8]

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Phthalate Metabolites in Urine (Method 6306.06).

  • Guo, Y., & Kannan, K. (2012). Challenges encountered in the analysis of phthalate esters in environmental samples. Journal of Chromatography A.

  • European Commission. (2011). Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[9]

Sources

Application Note: High-Specificity LC-MS/MS Analysis of Phthalic Acid via Bis(4'-bromophenacyl) Ester Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Phthalic Acid (and its isomers Isophthalic and Terephthalic acid) by converting them into their Bis(4'-bromophenacyl) esters .

Phthalic acid is a polar dicarboxylic acid often resulting from the hydrolysis of phthalate plasticizers. Direct Reverse-Phase (RP) LC-MS analysis is plagued by poor retention on C18 columns and weak ionization efficiency in negative mode ESI.

By derivatizing with 4-Bromophenacyl Bromide (PBPB) , we achieve three critical analytical advantages:

  • Enhanced Hydrophobicity: The addition of two phenacyl groups allows for strong retention and separation on standard C18 columns.

  • Positive Mode Ionization: The ester functionality facilitates high-sensitivity detection in ESI+ mode (

    
     or 
    
    
    
    ).
  • The "Twin-Bromine" Signature: The incorporation of two bromine atoms creates a unique 1:2:1 isotopic pattern (

    
    , 
    
    
    
    ,
    
    
    ), acting as an internal self-validation mechanism that eliminates false positives.

Chemical Principle & Reaction Workflow

The core of this method is the nucleophilic substitution (


) of the carboxylate anion onto the 

-carbon of the phenacyl bromide. Because phthalic acid is a dicarboxylic acid, the reaction consumes two equivalents of the reagent to form the "Bis" product.
Reaction Scheme

The reaction requires a base (typically Triethylamine or


) to deprotonate the carboxylic acid.

ReactionScheme Phthalic Phthalic Acid (Polar, Weak Retention) Catalyst Base (TEA) + Heat (80°C) Phthalic->Catalyst Reagent 2x 4-Bromophenacyl Bromide (Reagent) Reagent->Catalyst Product Bis(4'-bromophenacyl) phthalate (Hydrophobic, Distinct Isotope Pattern) Catalyst->Product Nucleophilic Substitution

Figure 1: Reaction pathway converting polar phthalic acid into the hydrophobic bis-ester.

Materials and Protocols

Reagents
  • Analyte Standard: Phthalic Acid (CAS: 88-99-3).

  • Derivatizing Reagent: 4-Bromophenacyl bromide (PBPB) (CAS: 99-73-0). Note: Also known as

    
    ,p-Dibromoacetophenone.
    
  • Catalyst/Base: Triethylamine (TEA) (LC-MS Grade).

  • Solvent: Acetonitrile (ACN), Anhydrous.

Derivatization Protocol

Rationale: Anhydrous conditions are preferred to prevent hydrolysis of the reagent. Excess reagent is used to drive the reaction to completion (formation of the diester).

  • Preparation: Dissolve the sample (containing phthalic acid) in 100

    
    L of Acetonitrile.
    
  • Reagent Addition: Add 50

    
    L of PBPB solution  (20 mg/mL in ACN).
    
  • Catalysis: Add 10

    
    L of Triethylamine (TEA) .
    
  • Incubation: Seal the vial tightly. Heat at 80°C for 45 minutes in a heating block.

    • Note: Ensure the cap is PTFE-lined to prevent solvent evaporation.

  • Quenching/Dilution: Cool to room temperature. Dilute 1:10 with Mobile Phase A (Water + Ammonium Acetate) to quench the reaction and prepare for injection.

LC-MS/MS Methodology

Chromatographic Conditions

The derivatized product is significantly more hydrophobic than the parent acid. A generic C18 gradient is sufficient.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8

m)
Mobile Phase A Water + 5 mM Ammonium Acetate + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 2-5

L

Gradient Table:

Time (min) %B Description
0.0 50 Initial focusing (High organic start due to hydrophobicity)
5.0 95 Elution of Bis-derivative
7.0 95 Wash
7.1 50 Re-equilibration

| 10.0 | 50 | End |

Mass Spectrometry Parameters (ESI+)

The bis-derivative ionizes well as the protonated molecule


.
  • Ionization: Electrospray Positive (ESI+)[1]

  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

MRM Transitions: The precursor ion selection is critical. The molecular weight of Bis(4'-bromophenacyl) phthalate (


) is approx 560 Da (based on 

).
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
Bis-Phthalate (Quant) 560.9 (

)
182.925Quantifier (Phenacyl cation)
Bis-Phthalate (Qual) 562.9 (

)
184.925Qualifier (Isotope Confirmation)
Bis-Phthalate (Struct) 560.9149.035Structural (Phthalic anhydride core)

Note: The product ion m/z 183 corresponds to the bromophenacyl acylium ion


, a highly stable fragment characteristic of this derivative.

Data Interpretation: The "Twin-Bromine" Validation

The most powerful aspect of this protocol is the Isotopic Signature . Because the final molecule contains two bromine atoms, the mass spectrum follows a specific intensity ratio that validates the identity of the peak.[2][3]

The 1:2:1 Rule

Bromine exists as


 (50.7%) and 

(49.3%). When two bromines are present, the probability distribution is:
  • 
     (Mass 561):  Both atoms are 
    
    
    
    . Relative Intensity: 1
  • 
     (Mass 563):  One 
    
    
    
    , one
    
    
    . Relative Intensity: 2 [4]
  • 
     (Mass 565):  Both atoms are 
    
    
    
    . Relative Intensity: 1

Validation Step: When reviewing your LC-MS data, ensure the peak at


 563 is approximately twice the intensity  of the peak at 

561. If this ratio is not observed, the peak is a matrix interference, not the target analyte.

IsotopeLogic Detection LC Peak Detected Check Check MS Spectrum (Isotope Pattern) Detection->Check Pattern1 Pattern is 1:2:1 (M : M+2 : M+4) Check->Pattern1 Two Bromines Pattern2 Pattern is distorted (e.g., 3:1 or 1:1) Check->Pattern2 Single/No Bromine Valid CONFIRMED Bis-Bromophenacyl Derivative Pattern1->Valid Invalid REJECT Interference/Artifact Pattern2->Invalid

Figure 2: Decision tree for validating the presence of the bis-derivative using isotopic signatures.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reactionIncrease reaction time to 60 min or add more TEA. Ensure ACN is anhydrous.
Mono-ester Peak Steric hindrance or insufficient reagentThe mono-ester (one phenacyl group) appears at a lower mass. Add 4x molar excess of PBPB.
Reagent Precipitation Low solubility in mobile phasePBPB is not very water-soluble. Ensure the starting gradient is at least 50% ACN.
Carryover Hydrophobic stickingUse a needle wash of 100% Isopropanol or ACN/Acetone.

References

  • Borch, R. F. (1975).[5] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[5] Link

  • Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent Instructions. Thermo Scientific Product Instructions. Link

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Compounds with 2 Cl and Br Atoms. Chemistry Steps Educational Portal. Link

  • Marquis, B. J., et al. (2017).[1] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.[1][6] Chromatographia, 80, 1723–1732. Link

Sources

Use of Bis(4'-bromophenacyl) phthalate in environmental trace analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Determination of Phthalic Acid in Environmental Matrices via Bis(4'-bromophenacyl) Phthalate Derivatization

Executive Summary

Phthalic acid (PA) is the primary hydrolysis metabolite of phthalate esters (PAEs), a ubiquitous class of plasticizers and endocrine disruptors. Due to its high polarity and lack of strong UV chromophores, trace analysis of PA in aqueous environmental samples is challenging using standard C18-HPLC methods.

This Application Note details a robust protocol for the derivatization of PA into Bis(4'-bromophenacyl) phthalate . This conversion serves two critical analytical functions:

  • Retentivity: It transforms the polar dicarboxylic acid into a highly lipophilic bis-ester, enabling retention and sharp peak shape on standard C18 columns.

  • Detectability: It incorporates two 4-bromophenacyl moieties, significantly enhancing UV absorbance at 254 nm and providing a distinct isotopic signature (79Br/81Br) for mass spectrometric confirmation.

Chemical Principle & Mechanism

The method relies on the nucleophilic substitution reaction between the carboxylate anion of phthalic acid and 4-bromophenacyl bromide (p-BPB).

To ensure quantitative conversion in aprotic solvents (Acetonitrile), 18-Crown-6 ether is employed as a phase-transfer catalyst. The crown ether complexes with the Potassium (


) ion, creating a "naked," highly reactive carboxylate anion.

Reaction Stoichiometry:




ReactionMechanism PA Phthalic Acid (Polar Analyte) Inter Dipotassium Phthalate PA->Inter Neutralization Base Base (KHCO3/K2CO3) Base->Inter Product Bis(4'-bromophenacyl) phthalate (Lipophilic Derivative) Inter->Product SN2 Substitution (80°C, 30 min) Reagent 4-Bromophenacyl Bromide Reagent->Product Catalyst Catalyst (18-Crown-6) Catalyst->Product Solubilizes K+

Figure 1: Reaction pathway for the conversion of polar Phthalic Acid into the UV-active Bis(4'-bromophenacyl) phthalate.

Preparation of Reference Standard

Note: While in-situ derivatization is used for samples, a pure standard of Bis(4'-bromophenacyl) phthalate is required for retention time confirmation and calibration.

Reagents:
  • Phthalic acid (>99%)

  • 4-Bromophenacyl bromide (>98%)

  • Potassium carbonate (anhydrous)

  • Acetone and Ethanol (for recrystallization)

Synthesis Protocol:
  • Dissolution: Dissolve 1.66 g (10 mmol) of Phthalic acid in 20 mL of ethanol/water (1:1). Neutralize carefully with Potassium carbonate until pH 7.5. Evaporate to dryness to obtain Dipotassium Phthalate.

  • Reaction: Suspend the salt in 50 mL of dry Acetone. Add 5.56 g (20 mmol) of 4-Bromophenacyl bromide and 100 mg of 18-Crown-6.

  • Reflux: Reflux the mixture at 60°C for 2 hours. Monitor via TLC (Silica; Hexane:Ethyl Acetate 3:1).

  • Work-up: Filter off the KBr precipitate while hot. Cool the filtrate to precipitate the crude ester.

  • Purification: Recrystallize from hot ethanol.

  • Characterization: Confirm identity via Melting Point (approx 152-154°C) and HPLC purity check.

Environmental Sample Analysis Protocol

A. Sample Pre-treatment (Solid Phase Extraction)

Objective: Concentrate PA from water and remove salts that interfere with derivatization.

  • Conditioning: Use a polymeric weak anion exchange cartridge (e.g., Oasis MAX or Strata-X-A). Condition with 3 mL Methanol followed by 3 mL water.

  • Loading: Adjust 500 mL water sample to pH 7.0 and load at 5 mL/min.

  • Washing: Wash with 3 mL 5% NH4OH in water (removes neutrals). Wash with 3 mL Methanol (removes neutral organics).

  • Elution: Elute Phthalic Acid with 2 mL of 2% Formic Acid in Methanol .

  • Drying: Evaporate the eluate to complete dryness under Nitrogen at 40°C. Crucial: Any residual water will quench the derivatization reagent.

B. Derivatization Workflow
  • Reconstitution: Add 1.0 mL of Derivatization Cocktail to the dried residue.

    • Cocktail Composition: 10 mg/mL 4-Bromophenacyl bromide + 0.5 mg/mL 18-Crown-6 in Acetonitrile.

  • Catalysis: Add 5 mg solid KHCO3 (excess base).

  • Incubation: Seal vial and heat at 80°C for 30 minutes in a heating block.

  • Cooling: Cool to room temperature.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (to remove excess carbonate) directly into an HPLC vial.

C. HPLC-UV Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50%→95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm (Secondary: 260 nm)
Temperature 30°C

Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis S1 Water Sample (500 mL) S2 SPE Extraction (Anion Exchange) S1->S2 S3 Evaporate to Dryness (N2 Stream) S2->S3 D1 Add Reagent Cocktail (p-BPB + 18-Crown-6) S3->D1 D2 Heat 80°C / 30 min D1->D2 D3 Formation of Bis(4'-bromophenacyl) phthalate D2->D3 A1 HPLC-UV (254 nm) D3->A1 A2 Data Processing (Quantify vs Standard) A1->A2

Figure 2: End-to-end workflow from environmental sampling to data acquisition.

Performance & Validation Criteria

The following metrics are typical for this protocol when analyzing river water matrices.

MetricSpecificationNotes
Retention Time ~12.5 ± 0.2 minBis-ester elutes significantly later than reagent excess.
Linearity (R²) > 0.995Range: 10 ng/L – 100 µg/L
Recovery 92% – 105%Validated using spiked blank water.
LOD ~5 ng/LLimit of Detection (S/N = 3).
Reagent Blank < LODCrucial: p-BPB degrades slowly; use fresh reagents.

Troubleshooting Guide (Self-Validating):

  • Low Recovery: Check dryness of the sample before derivatization. Water hydrolyzes the p-BPB reagent.

  • Extra Peaks: p-BPB hydrolyzes to p-bromophenacyl alcohol (elutes earlier). If this peak is dominant, moisture contamination occurred.

  • No Reaction: Ensure 18-Crown-6 was added. Without the catalyst, the reaction in Acetonitrile is extremely slow.

References

  • Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography.[1] Analytical Chemistry, 47(11), 1797-1801. Link

  • Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8 Reagent Instructions. Thermo Fisher Scientific User Guide. Link

  • Borch, R. F. (1975).[1] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439.[1] Link

  • U.S. EPA. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). SW-846 Test Methods for Evaluating Solid Waste. Link(Contextual reference for phthalate analysis standards).

Sources

High-Sensitivity HPLC Analysis of Carboxylic Acids via Phenacyl Ester Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Carboxylic acids, particularly fatty acids (FAs) and prostaglandins, lack strong chromophores, rendering them virtually invisible to standard UV-Vis detectors. While Refractive Index (RI) detection is possible, it suffers from low sensitivity and incompatibility with gradient elution.

This guide details the phenacyl ester derivatization workflow. By coupling a phenacyl moiety (containing a benzene ring and carbonyl group) to the carboxylic acid, we introduce a strong UV-absorbing chromophore (


). This transformation allows for nanomole-level sensitivity using standard HPLC-UV instrumentation.

This note prioritizes the Crown Ether Catalysis method (Durst protocol), as it offers the highest reaction rates and yields compared to standard triethylamine (TEA) methods.

Chemical Mechanism

The reaction is a classic nucleophilic substitution (


). However, alkali metal carboxylates are often insoluble in the aprotic organic solvents (like acetonitrile) required for the reaction.

The Crown Ether Advantage: The addition of 18-Crown-6 (a cyclic polyether) serves as a Phase Transfer Catalyst.[1][2] It complexes with the Potassium ion (


), pulling the carboxylate salt into the organic phase. This leaves the carboxylate anion "naked" and highly nucleophilic, drastically accelerating the attack on the phenacyl bromide.
Reaction Pathway Diagram[2][3]

ReactionMechanism FattyAcid Fatty Acid (R-COOH) Salt Potassium Carboxylate (R-COO- K+) FattyAcid->Salt Neutralization Base Base (K2CO3 / KOH) Base->Salt Complex Activated Complex [K(18-C-6)]+ [R-COO]- Salt->Complex Solubilization (ACN) Crown 18-Crown-6 (Catalyst) Crown->Complex Complexation Reagent Phenacyl Bromide (Ph-CO-CH2-Br) Product Phenacyl Ester (UV Active) Reagent->Product Complex->Product SN2 Attack Byproduct KBr Complex->Byproduct

Figure 1: Mechanism of Crown Ether-catalyzed phenacyl esterification. The catalyst solubilizes the salt, enabling rapid SN2 substitution.

Reagent Selection Guide

Choosing the right derivatizing agent is critical for defining your detection limits.

ReagentAbbreviation

Detection LimitApplication Context
Phenacyl Bromide PB242 nm~1-5 ngGeneral fatty acid profiling. Good baseline stability.

-Bromophenacyl Bromide
PBPB254 nm~0.1-0.5 ngRecommended. Higher molar absorptivity. Matches standard UV lamp output (254 nm).

-Nitrophenacyl Bromide
PNPB260 nm< 0.1 ngHigh sensitivity but prone to degradation; "noisy" baselines if not pure.
2-Naphthacyl Bromide NB246 nm< 0.1 ngHighest sensitivity; useful for trace prostaglandins.

Experimental Protocols

Protocol A: The "Gold Standard" Crown Ether Method

Best for: Complex biological matrices, long-chain fatty acids, and high-throughput stability.

Reagents Required:

  • Analyte: Carboxylic Acid sample (dried).

  • Reagent:

    
    -Bromophenacyl bromide (12 mg/mL in Acetone).
    
  • Catalyst: 18-Crown-6 ether (2 mg/mL in Acetonitrile).

  • Base:

    
     (solid) or KOH (methanolic).
    
  • Solvent: Acetonitrile (HPLC Grade, anhydrous).

Step-by-Step Workflow:

  • Saponification (If required): If analyzing lipids, saponify with ethanolic KOH, acidify, extract with ether, and evaporate to absolute dryness under

    
    . Moisture kills this reaction.
    
  • Salt Formation: Add stoichiometric excess of

    
     or neutralize with KOH. Evaporate any methanol used.
    
  • Solubilization: Add 1.0 mL of the 18-Crown-6 solution (in ACN) to the dried salt. Vortex vigorously. The salt should partially dissolve.

  • Derivatization: Add 0.5 mL of

    
    -Bromophenacyl bromide  solution.
    
  • Incubation: Cap the vial tightly. Heat at 80°C for 30 minutes in a heating block.

    • Note: Reaction is usually complete in 15 mins, but 30 mins ensures quantitative yield for sterically hindered acids.

  • Filtration: Cool to room temperature. Filter through a 0.45

    
     PTFE filter to remove solid KBr and excess carbonate.
    
  • Injection: Inject directly onto HPLC.

Protocol B: The Triethylamine (TEA) Method

Best for: Simple organic acids, short-chain acids, or when crown ethers are unavailable.

  • Dissolve fatty acid in 1 mL Acetone.

  • Add 20

    
     Triethylamine (TEA).
    
  • Add 20 mg

    
    -Bromophenacyl bromide.
    
  • Heat at 100°C for 30-45 minutes .

  • Critical Step: Acidify slightly with acetic acid to neutralize excess TEA before injection to protect silica columns.

HPLC Method Parameters

The following method provides baseline separation for C12–C24 fatty acids.

  • Column: C18 (ODS) Reverse Phase,

    
    , 5 
    
    
    
    (e.g., Agilent Zorbax or Waters
    
    
    Bondapak).
  • Temperature: 30°C.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV @ 254 nm.[3]

  • Mobile Phase:

    • Solvent A: Water (0.1% Acetic Acid - optional, prevents tailing).

    • Solvent B: Acetonitrile.[3][4][5]

Gradient Table:

Time (min) % Solvent B (ACN) Event
0.0 70% Injection
20.0 100% Linear Gradient
30.0 100% Isocratic Hold (Elute C20+)

| 30.1 | 70% | Re-equilibration |

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch/Dole Method) Sample->Extract Dry Evaporate to Dryness (Critical: Anhydrous) Extract->Dry Deriv Derivatization (80°C, 30 min, Crown Ether) Dry->Deriv Filter Filter (0.45 µm) Deriv->Filter HPLC HPLC-UV Analysis (C18, 254 nm) Filter->HPLC Data Quantification HPLC->Data

Figure 2: Complete analytical workflow from sample preparation to data quantification.[4]

Expert Troubleshooting & Optimization

As an application scientist, I have identified three common failure modes in this assay.

The "Giant Reagent Peak"

Symptom: A massive, broad peak elutes early (2–5 mins), obscuring short-chain fatty acids (C2–C8). Cause: Excess


-bromophenacyl bromide absorbs UV intensely.
Solution: 
  • Optimization: Reduce the molar excess of the reagent. You only need a 2-5x molar excess over the total fatty acids.

  • Chromatography: Use a shallower gradient start (e.g., 50% ACN) to push the reagent peak away from the analyte peaks.

  • Scavenging: React the mixture with a small amount of acetic acid after the main incubation to convert excess reagent into phenacyl acetate, which elutes earlier and sharper.

Low Yield / Variable Results

Cause: Water. The phenacyl bromide reagent can hydrolyze, or the carboxylate anion becomes solvated by water (hydration shell), preventing the


 attack.
Solution:  Ensure the sample is absolutely dry  before adding reagents. Use anhydrous acetonitrile.[4] The Crown Ether method is more tolerant of trace moisture than the TEA method, but dryness is still paramount.
Split Peaks

Cause: Isomerization or pH issues. Solution: Unsaturated fatty acids (cis/trans) may partially separate. Ensure the column temperature is stable. If using TEA, ensure the final solution isn't too alkaline, which can damage the silica column void.

References

  • Durst, H. D., et al. (1975).[6] Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography.[6][7][8][9] Analytical Chemistry.

  • Borch, R. F. (1975).[4] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry.

  • Wood, R., & Lee, T. (1983). High-performance liquid chromatography of fatty acids as phenacyl esters. Journal of Chromatography A.

  • Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8 Reagent Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Lifecycle Management of Bis(4'-bromophenacyl) phthalate

[1][2]

Executive Summary & Compound Profile

Bis(4'-bromophenacyl) phthalate is a specialized diester derivative (C₂₄H₁₆Br₂O₆) typically utilized as a high-purity reference standard in chromatography or as a solid derivative for the crystallographic identification of phthalic acid.[1][2]

Unlike simple esters, the phenacyl moiety imparts specific photochemical properties to this molecule, making it susceptible to UV-induced degradation.[1][2] Furthermore, as a diester, it possesses two hydrolyzable linkages that require strict moisture control.[2] This guide replaces generic storage advice with a mechanistic approach to preserving compound integrity.

Property Technical Specification
CAS Number 95942-74-8
Molecular Formula C₂₄H₁₆Br₂O₆
Molecular Weight 560.2 g/mol
Physical State Crystalline Solid (White to Off-White)
Solubility Soluble in hot ethanol, acetone, chloroform; Insoluble in water.[1][2][3]
Primary Risks Hydrolysis (Moisture), Photolysis (UV Light), Thermal Degradation.[2]

Critical Storage Parameters (The "Why" and "How")

The stability of Bis(4'-bromophenacyl) phthalate relies on three pillars: anhydrous conditions, photon shielding, and thermal suppression. [1][2]

A. Photochemical Stability (The Phenacyl Risk)[2]
  • Mechanism: The phenacyl group (phenyl-CO-CH₂-) is a known photolabile protecting group.[1][2] Upon exposure to UV light (approx. 300–360 nm), phenacyl esters can undergo a rearrangement (often involving a triplet state) or radical cleavage.[2]

  • Impact: Yellowing of the white crystalline solid is the primary indicator of photo-degradation, signaling the formation of radical byproducts or free bromine species.

  • Protocol: Store in amber glass vials wrapped in aluminum foil. Avoid leaving solid or solutions on benchtop under fluorescent lighting for extended periods.[2]

B. Hydrolytic Stability
  • Mechanism: The ester linkages are susceptible to both acid- and base-catalyzed hydrolysis.[1][2] While the solid is relatively stable, surface moisture can catalyze the reversion to phthalic acid and 4-bromophenacyl alcohol (or 4-bromophenacyl bromide if hydrobromic acid is present).[1][2]

  • Impact: A depression in melting point and an acidic shift in pH (if dissolved).[2]

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen) if possible.[2] Use a desiccator for long-term storage.[1][2]

C. Thermal Management
  • Recommendation: Refrigerate (2°C to 8°C).

  • Reasoning: While the solid has a high melting point, lower temperatures kinetically inhibit the hydrolysis reaction with residual moisture and prevent "caking" or solid-state transitions.[1]

Visualizing the Lifecycle

Storage Decision Tree

This workflow ensures the compound enters the correct storage environment immediately upon receipt.

StorageWorkflowStartCompound Receipt(Bis(4'-bromophenacyl) phthalate)CheckSealInspect Seal & DesiccantStart->CheckSealImmediateUseImmediate Use?CheckSeal->ImmediateUseLongTermLong-Term Storage(> 1 Week)ImmediateUse->LongTermNoShortTermShort-Term Storage(< 1 Week)ImmediateUse->ShortTermYesAction11. Flush Headspace with Argon/N22. Seal with Parafilm3. Wrap in FoilLongTerm->Action1Action2Store in DesiccatorAmbient Temp or 4°CProtect from LightShortTerm->Action2FridgeRefrigerator (4°C)Secondary ContainmentAction1->Fridge

Figure 1: Decision matrix for incoming inventory to prevent initial degradation.

Troubleshooting Guide (Q&A)

Issue 1: Purity & Melting Point Discrepancies

Q: I measured the melting point, and it is significantly lower than expected (e.g., near 109°C). Is the compound compromised?

A: Likely, yes.

  • Diagnosis: The starting reagent, 4-bromophenacyl bromide , has a melting point of approximately 108–109°C .[4] If your derivative is hydrolyzing, it may be reverting to its starting materials or breaking down into 4-bromophenacyl alcohol and phthalic acid.[1][2]

  • Action:

    • Check the Certificate of Analysis (CoA) for the specific lot's melting point (Bis-esters often melt higher, typically >140°C, though specific polymorphs vary).[1][2]

    • Perform a Thin Layer Chromatography (TLC) test.[2]

    • TLC Protocol: Use Silica Gel plates with 30% Ethyl Acetate in Hexane.[2] Spot the suspect compound alongside a standard of 4-bromophenacyl bromide.[1][2] If the suspect compound shows a spot matching the bromide's Rf value, hydrolysis has occurred.[2]

Issue 2: Discoloration

Q: The white powder has turned a pale yellow. Can I still use it?

A: Use with caution (Qualitative only).

  • Diagnosis: Yellowing indicates photo-oxidation or the formation of trace free bromine/radicals due to light exposure.[1]

  • Action:

    • For Quantitative Analysis (HPLC Standard): Discard. The molar extinction coefficient will be inaccurate.

    • For Qualitative ID: You may attempt recrystallization (see Section 5).[2][4]

Issue 3: Solubility Issues

Q: The compound is not dissolving in water/methanol mixtures.

A: This is normal.

  • Explanation: Bis(4'-bromophenacyl) phthalate is highly lipophilic due to the two bromophenyl rings.[2]

  • Solution: Dissolve the compound in a small amount of hot ethanol or acetone first, then slowly add the aqueous component if necessary. Do not attempt to dissolve directly in cold water.[2]

Recovery Protocol: Recrystallization

If the compound shows minor yellowing or a slightly depressed melting point (indicating <5% degradation), use this standard purification method for phenacyl esters.[2]

Reagents: Ethanol (95%), Activated Charcoal (optional for decolorizing).[2]

  • Dissolution: Place the crude solid in a minimal amount of boiling ethanol. If it does not dissolve completely, add acetone dropwise until clear.[2]

  • Decolorization (If yellow): Add a small spatula tip of activated charcoal to the hot solution.[2] Boil for 1 minute. Filter hot through a pre-warmed fluted filter paper to remove charcoal.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath for 1 hour. The bis-ester should crystallize as colorless needles or plates.[1][2]

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash crystals with ice-cold ethanol.

  • Drying: Dry in a vacuum desiccator over CaCl₂ or Silica Gel. Do not oven dry >50°C.

Degradation Pathway Analysis

Understanding how the molecule breaks down helps in preventing it.[2]

DegradationCompoundBis(4'-bromophenacyl)phthalatePhthalicPhthalic Acid(Solid, MP ~210°C)Compound->PhthalicAcid/BaseCatalysisAlcohol4-BromophenacylAlcoholCompound->AlcoholCleavageRadicalsRadical Species(Yellowing)Compound->Radicalshv > 300nmWater+ H2O(Hydrolysis)Water->CompoundUV+ UV Light(Photolysis)UV->Compound

Figure 2: Primary degradation routes.[1][2] Note that hydrolysis yields two distinct solid byproducts.

References

  • PubChem. Bis(4'-bromophenacyl) phthalate (Compound).[2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Ed.[2] Longman Scientific & Technical.[2] (Standard reference for preparation and properties of phenacyl esters).

  • Klán, P., et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 2013.[2] (Mechanistic insight into phenacyl photolability). Available at: [Link][1][2]

Troubleshooting chromatographic issues with bromophenacyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Naked Anion" Concept

Welcome to the technical support center. If you are reading this, you are likely struggling with the derivatization of carboxylic acids (Fatty Acids, Prostaglandins, Thromboxanes) using


-Bromoacetophenone  or p-Bromophenacyl Bromide (p-BPB) .[1]

While this reaction is the "gold standard" for converting UV-transparent acids into strong chromophores (absorbance ~254–260 nm), it is chemically unforgiving.[1] The reaction relies on a nucleophilic substitution (


) where a carboxylate ion attacks the alkyl halide.

The Critical Insight: The reaction kinetics in organic solvents (Acetonitrile/Acetone) are often poor because potassium salts of fatty acids are insoluble. We use 18-Crown-6 ether not just as a catalyst, but to sequester the


 ion.[1] This leaves the carboxylate anion "naked" and highly reactive.[1] Most failures stem from disrupting this delicate phase-transfer balance. [1]

Standardized Protocol & Workflow

To troubleshoot effectively, we must first establish the baseline valid protocol. Deviations from this specific workflow are the root cause of 80% of user tickets.

The "Durst" Crown-Ether Protocol

Standard conditions for Fatty Acid (FA) profiling.[1]

ComponentRoleCritical Parameter
Analyte Carboxylic Acid / FAMust be dry.[1] Traces of water hydrolyze the reagent.[1]
Reagent p-Bromophenacyl BromideExcess (20-50x) required to drive kinetics.[1]
Catalyst 18-Crown-6 EtherSolubilizes

; creates "naked" anion.[1]
Base

or

Generates the carboxylate salt.[1]
Solvent Acetonitrile (ACN)Must be Anhydrous (<50 ppm water).[1]
Workflow Visualization

The following diagram illustrates the critical decision nodes in the derivatization process.

DerivatizationWorkflow Start Sample Preparation (Fatty Acids) Dry Evaporate to Dryness (Critical: Remove H2O) Start->Dry ReagentAdd Add Reagents: 1. p-BPB (Excess) 2. 18-Crown-6 3. KHCO3 Dry->ReagentAdd Anhydrous ACN Heat Incubate (80°C, 30 min) ReagentAdd->Heat Cool Cool & Filter Heat->Cool Decision Is Solution Clear? Cool->Decision Inject Inject to HPLC (RP-C18) Decision->Inject Yes Filter Re-filter / Centrifuge (Precipitate = Salts) Decision->Filter No Filter->Inject

Figure 1: Logic flow for p-Bromophenacyl derivatization. Note the critical drying step.

Troubleshooting Matrix: Symptom-Based Solutions

Scenario A: The "Giant Blob" at (Void Volume)

Symptom: A massive, tailing peak elutes immediately (0–3 mins), obscuring early-eluting short-chain fatty acids (SCFA).[1] Diagnosis: This is the excess p-BPB reagent .[1] Since you must add reagent in excess to ensure complete derivatization, the unreacted bromide remains.

Potential CauseCorrective Action
Normal Excess Gradient Delay: Start your gradient with a low organic hold (e.g., 50% ACN) for 2 mins to separate the reagent from the first analyte.
Overloading SPE Cleanup: Pass the reaction mixture through a Silica or C18 SPE cartridge. The non-polar esters stick differently than the polar reagent.[1]
Detection Wavelength Shift

:
p-BPB absorbs maximally at 254 nm.[1] If sensitivity allows, shifting to 260 nm can sometimes alter the response ratio between reagent and derivative.
Scenario B: "Ghost Peaks" in the Blank

Symptom: You run a reagent blank (no fatty acid), but you see peaks at the retention times of Palmitic or Stearic acid. Diagnosis: Contamination.[1] Fatty acids are ubiquitous (skin oils, plasticizers, soap residues).[1]

  • Glassware: Do not use soap.[1] Acid wash (HCl) and solvent rinse (Acetone/Hexane) all glassware.[1]

  • Plastics: Avoid plastic pipette tips for the final step if possible; plasticizers (phthalates) can co-elute.

  • Reagent Impurity: p-BPB degrades into p-bromophenacyl alcohol/acid over time, which can mimic analytes.[1] Always run a fresh blank daily.

Scenario C: Low Yield / Variable Peak Areas

Symptom: Internal standard recovery is <60% or highly variable between replicates. Diagnosis: Moisture contamination (The "Hydrolysis Trap").

Mechanism: Water competes with the fatty acid for the alkyl halide.[1]




If

is present, the reagent is consumed by hydrolysis, dropping the pH and killing the reaction.[1]
  • Fix 1: Use Molecular Sieves (3Å) in your Acetonitrile stock bottle.

  • Fix 2: Ensure the

    
     is dry.[1] Bake it at 110°C if unsure.
    
  • Fix 3: Check the Crown Ether. 18-Crown-6 is hygroscopic.[1] If it looks "wet" or clumpy, replace it.

Advanced Chromatography Logic

When standard troubleshooting fails, use this logic tree to isolate the failure mode.

TroubleshootingLogic Problem Problem Detected CheckBlank Run Reagent Blank Problem->CheckBlank PeaksInBlank Peaks in Blank? CheckBlank->PeaksInBlank Contam Contamination: Check Glassware/Solvents PeaksInBlank->Contam Yes CheckStd Run Standard Mix PeaksInBlank->CheckStd No LowArea Low Peak Area? CheckStd->LowArea Moisture Moisture Issue: Dry Solvents/Catalyst LowArea->Moisture Yes BadChrom Bad Peak Shape? LowArea->BadChrom No Column Column Fouling: Wash with 100% ACN BadChrom->Column Yes Success System Validated BadChrom->Success No

Figure 2: Systematic fault isolation for derivatization failures.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection, or do I need Fluorescence? A: p-Bromophenacyl esters are primarily UV-absorbing (


).[1] They are not naturally fluorescent.[1] If you need fluorescence sensitivity (femtomole levels), you should switch reagents to 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)  or ADAM , which utilize a similar mechanism but yield a fluorescent coumarin derivative.[1]

Q: My column pressure is increasing rapidly after 50 injections. Why? A: You are likely injecting precipitated salts (


 or excess 

) or polymerized reagent byproducts.[1]
  • Immediate Fix: Reverse flush the column (if supported) with 90:10 Water:ACN to dissolve salts, then 100% THF to strip polymers.

  • Process Fix: Filter samples through a 0.2 µm PTFE filter before injection. Do not use Nylon filters (they bind the esters).

Q: Why do I see double peaks for unsaturated fatty acids (e.g., Oleic Acid)? A: This is often cis-trans isomerization .[1] If the derivatization heat is too high (>80°C) or prolonged (>60 min), the double bond can migrate or isomerize.

  • Validation: Run a standard of pure Oleic (cis) vs. Elaidic (trans) acid. If your "pure" sample shows both, reduce reaction temperature to 60°C and extend time, or check your standard purity.

Q: Can I use Triethylamine (TEA) instead of Crown Ether/


? 
A:  Yes, TEA is a common alternative base. However, the Crown Ether method (Durst) generally provides higher yields for sterically hindered acids because the "naked anion" is more nucleophilic than the TEA-associated ion pair.[1] If you struggle with steric hindrance, stick to Crown Ether.

References

  • Borch, R. F. (1975).[1][2] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[1][2]

  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography.[1][3][4] Analytical Chemistry, 47(11), 1797–1801.[1]

  • Thermo Fisher Scientific. (n.d.).[1] p-Bromophenacyl-8™ Reagent Instructions. Thermo Scientific User Guide.

  • Sigma-Aldrich. (2022).[1] HPLC Troubleshooting Guide: Derivatization Reagents. Sigma Technical Library.[1]

Sources

Bayesian optimization for complex chemical reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bayesian Optimization for Chemical Reaction Conditions

Status: Active Operator: Senior Application Scientist (Dr. X. Chen) Ticket ID: BO-CHEM-OPT-001

Welcome to the Advanced Optimization Support Hub.

You are likely here because your automated platform is looping without convergence, or your "optimal" conditions yielded <5%. Bayesian Optimization (BO) is not a magic wand; it is a statistical engine that requires high-quality fuel (data) and precise calibration (hyperparameters).

This guide bypasses the textbook definitions to address the operational failures we see most often in high-throughput experimentation (HTE) and process development.

Part 1: System Initialization & Data Health

Q1: "My model predictions are worse than random guessing. Is the algorithm broken?"

Diagnosis: The algorithm is likely fine, but your initialization strategy or noise floor is the culprit. A Gaussian Process (GP) requires a "prior" belief. If you feed it 5 data points that are all clustered in one corner of the reaction space, the model has high uncertainty everywhere else and will "panic," leading to erratic suggestions.

Troubleshooting Protocol:

  • Check Initialization: Did you use a grid search? Stop. Grid search scales poorly (

    
    ).
    
    • Solution: Switch to Latin Hypercube Sampling (LHS) . LHS ensures that each parameter is sampled with uniform probability across its range, preventing "clumping" of data points.

  • The "Noise Floor" Test:

    • Run the exact same reaction condition (center point) 3 times.

    • Calculate the standard deviation (

      
      ).
      
    • If

      
       of your objective range (e.g., yield), standard GPs will fail because they interpret noise as signal.
      
    • Fix: Use a Heteroscedastic GP (which learns noise levels) or improve analytical precision (HPLC/GC calibration).

Data Table 1: Initialization Strategy Impact

StrategyEfficiencyRiskRecommended For
Grid Search LowHigh (Misses off-grid optima)1-2 Parameters only
Random Search MediumMedium (Clustering)Quick baseline checks
Latin Hypercube (LHS) High Low (Maximizes coverage) Standard Initialization
Sobol Sequences Very HighLowHigh-dimensional (>5 vars)

Part 2: The "Categorical" Problem (Solvents & Ligands)

Q2: "I'm optimizing temperature, pressure, and solvent. The model keeps suggesting the same solvent even though it's performing poorly. Why?"

Diagnosis: You are likely using One-Hot Encoding (OHE) for your solvents. OHE treats Acetone and DMSO as mathematically orthogonal (


 vs 

). The model cannot learn that "Acetone is similar to THF." It has to relearn the entire surface for every new solvent.

The Fix: Descriptor-Based Featurization You must bridge the gap between "Discrete Labels" and "Continuous Physics."

Protocol:

  • Replace Labels with Vectors: Instead of "THF", input a vector of physicochemical properties:

    • Dielectric Constant (

      
      )
      
    • Dipole Moment (

      
      )
      
    • HOMO/LUMO energies (DFT)

  • Kernel Selection: Switch from a standard Radial Basis Function (RBF) kernel to a kernel that supports mixed variables, or use a specialized optimizer like Gryffin (designed for categorical variables in chemistry).

Visualizing the Descriptor Advantage:

CategoricalHandling cluster_0 Bad Practice (One-Hot) cluster_1 Best Practice (Descriptors) SolventA THF [1,0,0] Model Standard GP (Struggles) SolventA->Model Orthogonal No Transfer Learning SolventB Acetone [0,1,0] SolventB->Model SolventC DMSO [0,0,1] DescA THF [Dipole: 1.75, BP: 66] Kernel Descriptor Kernel (Learns Trends) DescA->Kernel Correlated Physics-Informed DescB Acetone [Dipole: 2.88, BP: 56] DescB->Kernel

Caption: One-hot encoding isolates variables, whereas descriptors allow the model to infer that similar solvents yield similar results.

Part 3: Acquisition Functions & Strategy

Q3: "The model is stuck. It keeps sampling near the current best result (exploitation) and won't try new conditions (exploration)."

Diagnosis: Your Acquisition Function is too greedy. You are likely using Probability of Improvement (PI) or Expected Improvement (EI) with a low jitter parameter.

The Fix: Dynamic Tuning

  • Switch to UCB (Upper Confidence Bound):

    
    
    
    • 
      : The predicted yield (Exploitation).
      
    • 
      : The uncertainty/error bar (Exploration).
      
    • 
      : The tuning knob.
      
  • The "Annealing" Strategy:

    • Early Cycles (1-10): Set

      
      . Force the model to explore unknown regions (high 
      
      
      
      ).
    • Late Cycles (10+): Reduce

      
      . Focus on refining the peak.
      

Q4: "I need high yield AND high selectivity. The model optimizes one but kills the other."

Diagnosis: You are treating a Multi-Objective problem as a Single-Objective problem.

Protocol: Do NOT just add them together (


). This assumes a 1:1 trade-off which is rarely chemically accurate.
  • Pareto Optimization: Use Expected Hypervolume Improvement (EHVI) . This identifies the "Pareto Front"—the set of solutions where you cannot improve one metric without hurting the other.

  • Constraint-Based Optimization: If Selectivity < 90% is useless, set it as a constraint, not an objective.

    • Algorithm:CIBO (Cost-Informed Bayesian Optimization) or SCBO (Safe Constrained BO) .

Part 4: The Optimization Loop (Workflow)

The following diagram illustrates the robust workflow for a self-driving laboratory setup. Note the "Human-in-the-Loop" checkpoints.

BOWorkflow Start Start: Define Search Space (Ranges & Constraints) Init Initialization (LHS / Sobol - 10-20 exp) Start->Init Exp Execute Experiment (Flow Reactor / Batch) Init->Exp Data Update Dataset (X, y) Exp->Data Model Fit Surrogate Model (Gaussian Process) Data->Model Acq Optimize Acquisition Func (EI / UCB / EHVI) Model->Acq Check Convergence Check (Sigma < Threshold?) Acq->Check Check->Exp No (Next Best Point) Stop Optimal Conditions Found Check->Stop Yes

Caption: The closed-loop cycle. Note that the Acquisition Function (Acq) is the decision engine that balances data from the Model.

References & Authority

  • Shields, B. J. et al. (2021). "Bayesian reaction optimization as a tool for chemical synthesis."[1][2] Nature. Link

    • Key Concept: Benchmarking BO against human experts; establishes BO as superior for high-dimensional spaces.

  • Häse, F. et al. (2018). "Phoenics: A Bayesian Optimizer for Chemistry."[3] ACS Central Science. Link

    • Key Concept: Introduction of kernel density estimation for chemical optimization.

  • Häse, F. et al. (2021). "Gryffin: An algorithm for Bayesian optimization of categorical variables informed by expert knowledge."[4][5][6] Applied Physics Reviews. Link

    • Key Concept: The definitive guide on handling categorical variables (solvents/ligands) using descriptors.

  • Doyle, A. G. et al. (2021).[7] "Experimental Design via Bayesian Optimization (EDBO)." Zenodo/GitHub. Link

    • Key Concept: Practical implementation of descriptor-based optimization for bench chemists.

  • Coley, C. W. et al. (2020). "Autonomous discovery in the chemical sciences part II: Outlook." Angewandte Chemie. Link

    • Key Concept: Integration of BO into robotic platforms.[8]

For further assistance with specific Python libraries (BoTorch, GPyOpt) or hardware integration, please submit a Level 2 ticket.

Sources

Resolving isomeric impurities in phthalate derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phthalate & Phthalimide Derivative Chemistry Topic: Resolving Isomeric Impurities in Phthalate Synthesis Role: Senior Application Scientist Status: Active | Ticket Priority: High

Welcome to the Phthalate Chemistry Technical Center

You are likely here because your HPLC shows a "shoulder" that shouldn't be there, or your melting point is depressed by a persistent regioisomer. In phthalate derivative synthesis—whether for plasticizer standards, polymer precursors, or phthalimide-based API intermediates—the thermodynamic stability of the benzene ring makes separating ortho-, meta-, and para- isomers (phthalate, isophthalate, terephthalate) a notorious challenge.

This guide moves beyond basic textbook chemistry to address the specific troubleshooting steps required to resolve these impurities.

Module 1: Diagnostic Triage (Analytical)

Q: "I see a split peak in my Reverse-Phase HPLC. Is it the meta or para isomer?"

A: Standard C18 columns often fail to resolve positional isomers of phthalates because the hydrophobicity differences are negligible. You are likely seeing "co-elution" due to identical molecular weights and similar polarities.

The Fix: π-π Interaction Chromatography Switch from a C18 alkyl chain to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: The π-electrons in the stationary phase interact differently with the ortho, meta, and para electron clouds.

  • Elution Order (Typical Phenyl-Hexyl): ortho- (Phthalate)

    
    meta- (Isophthalate) 
    
    
    
    para- (Terephthalate). The para isomer is "flatter" and interacts more strongly with the planar stationary phase, retaining longer [1, 4].

Diagnostic Workflow:

Analytical_Triage Start Problem: Co-eluting Isomers Check_Column Current Column? Start->Check_Column C18 C18 / C8 Check_Column->C18 Yes Phenyl Phenyl-Hexyl / Biphenyl Check_Column->Phenyl Yes Action1 Switch to Phenyl-Hexyl (Exploit π-π selectivity) C18->Action1 Check_Mobile Check Mobile Phase pH Phenyl->Check_Mobile Acidic Acidic (pH < 3) Check_Mobile->Acidic Yes Neutral Neutral Check_Mobile->Neutral Yes Optimize Gradient Slope Optimize Gradient Slope Acidic->Optimize Gradient Slope Action2 Add Ammonium Formate (Suppress ionization) Neutral->Action2

Figure 1: Decision tree for resolving co-eluting phthalate isomers. Phenyl-based phases provide superior selectivity over C18 for aromatic positional isomers.

Module 2: Purification Strategies (Downstream)

Q: "Flash chromatography is ineffective. How do I separate the para impurity from my ortho product without running a 50-hour column?"

A: Stop trying to separate them by polarity. Separate them by lattice energy . Terephthalate derivatives (para) possess a high degree of symmetry, leading to efficient crystal packing and significantly lower solubility in common solvents compared to the "kinked" ortho and meta isomers.

The Protocol: Solubility-Driven Fractionation This method works best for removing para impurities from ortho/meta products.

Isomer TypeSolubility (Ethanol/Methanol)Solubility (Water)Crystal Lattice Energy
Phthalate (ortho) HighModerateLow (Steric strain)
Isophthalate (meta) HighLowModerate
Terephthalate (para) Very Low Insoluble High (Symmetric packing)

Data adapted from solubility profiles of benzene dicarboxylic acids [2, 5].

Step-by-Step Fractionation:

  • Dissolution: Dissolve the crude mixture in hot Ethanol or Methanol (reflux).

  • Hot Filtration: If the para impurity is present in significant amounts (>5%), it often remains undissolved even at reflux. Filter the hot solution.

    • Solid Retentate: Enriched para isomer (Impurity).

    • Filtrate: Contains ortho and meta isomers.[1]

  • Cooling: Allow the filtrate to cool slowly to room temperature.

    • Ortho-phthalates often remain in the mother liquor (oil or soluble).

    • Meta-isophthalates may crystallize out upon cooling.

Q: "I am synthesizing a Phthalimide (Gabriel Synthesis) and have a persistent bis-alkylated impurity."

A: This is a common failure mode in the alkylation step. If you use excess alkyl halide, you risk alkylating the oxygen of the imide or double-alkylating if ring-opening occurs.

Corrective Action:

  • Switch Reagents: Use Potassium Phthalimide (solid salt) rather than generating it in situ with base.

  • Solvent Control: Use DMF or DMSO. The polarity stabilizes the transition state.

  • Purification: Recrystallize from Ethanol/Water (9:1) . The bis-alkylated byproduct is often far less soluble in aqueous mixtures than the mono-N-alkyl phthalimide [6].

Module 3: Synthetic Mitigation (Upstream)

Q: "My nitration of phthalic anhydride is yielding a 4-nitro/3-nitro mix. How do I control regioselectivity?"

A: You are fighting the directing effects of the carbonyl groups.

  • Phthalic Anhydride: The carbonyls are electron-withdrawing (meta-directing relative to themselves). However, in a fused system, sterics and electronics compete.

  • Temperature Control:

    • Low Temp (< 0°C): Favors the kinetic product (often the 3-nitro position due to proximity to the activating influence if the ring is opened, or specific electronic density).

    • High Temp (> 60°C): Favors the thermodynamic product (4-nitro).

Visualizing the Separation Logic:

Purification_Workflow Crude Crude Mixture (Ortho Product + Para Impurity) Solvent Add Hot Ethanol/MeOH (Reflux) Crude->Solvent Filter Hot Filtration Solvent->Filter Solid Solid Retentate (Para-isomer enriched) Filter->Solid Insoluble Filtrate Filtrate Solution (Ortho/Meta isomers) Filter->Filtrate Soluble Cool Cool to 4°C Filtrate->Cool Cryst Crystallization Cool->Cryst MotherLiq Mother Liquor (Ortho-isomer enriched) Cryst->MotherLiq CrystSolid Crystalline Solid (Meta-isomer enriched) Cryst->CrystSolid

Figure 2: Solubility-based purification workflow exploiting the high lattice energy of para-substituted phthalate derivatives.

References

  • SIELC Technologies. "HPLC Separation of Phthalic Acids using Hydrogen Bonding." SIELC Application Notes. Link

  • Difference Wiki. "Isophthalic Acid vs. Terephthalic Acid: What's the Difference?" Difference.wiki, 2024.[2] Link

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Phthalates." BenchChem Technical Support, 2025.[3] Link

  • Helix Chromatography. "HPLC Methods for analysis of Terephthalic acid." HelixChrom, 2024. Link

  • Pediaa. "Difference Between Phthalic Acid and Terephthalic Acid."[4][5] Pediaa.com, 2023. Link

  • Thermo Fisher Scientific. "Gabriel Synthesis | Reactions & Mechanisms." ThermoFisher.com. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Bis(4'-bromophenacyl) phthalate vs. p-Bromophenacyl bromide for Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the chromatographic analysis of carboxylic acids, derivatization is an indispensable technique. Carboxylic acids, including vital biological molecules like fatty acids, often exhibit poor ionization efficiency and retention in common analytical systems.[1][2] Chemical derivatization addresses this by converting the polar carboxyl group into a less polar, more readily detectable moiety, significantly enhancing analytical sensitivity and chromatographic performance.[1][2][3]

For decades, p-bromophenacyl bromide (PBPB) has been the workhorse reagent for this task, creating UV-active esters that are easily quantifiable by HPLC.[4][5][6] However, its practical application is hampered by issues of reagent instability and its lachrymatory nature. This guide provides an in-depth comparison with a promising alternative: bis(4'-bromophenacyl) phthalate (BBPB), offering a critical evaluation of their performance, workflows, and underlying chemistry to guide your selection of the optimal derivatizing agent.

Pillar 1: The Chemistry of Derivatization - Mechanism & Reactivity

The choice of derivatizing agent is fundamentally a choice of reaction chemistry. The subtle differences between PBPB and BBPB have significant consequences for the experimental workflow and outcomes.

p-Bromophenacyl Bromide (PBPB): The Classic SN2 Reaction

PBPB is a classic α-haloketone.[7][8] Its utility lies in a straightforward bimolecular nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of the carboxylic acid by a weak base to form a carboxylate anion. This potent nucleophile then attacks the α-carbon of PBPB, displacing the bromide leaving group to form the desired p-bromophenacyl ester.[9]

To overcome the relatively low nucleophilicity of the carboxylate, particularly in organic solvents, a phase-transfer catalyst such as a crown ether is often employed. The crown ether effectively sequesters the cation (e.g., K+ from a potassium salt), leaving a "naked," highly reactive carboxylate anion.[5]

Caption: PBPB derivatization workflow, often requiring base and a phase-transfer catalyst.

Bis(4'-bromophenacyl) phthalate (BBPB): A Novel, Catalyst-Free Approach

BBPB is a bifunctional reagent that offers a more streamlined chemical pathway.[10] It acts as a donor of the p-bromophenacyl group. The reaction is believed to proceed via nucleophilic acyl substitution. The carboxylic acid attacks one of the ester carbonyl groups of the BBPB molecule. This forms a tetrahedral intermediate which then collapses, releasing the desired p-bromophenacyl ester of the target acid and a byproduct, 4-bromophenacyl hydrogen phthalate.

Crucially, this mechanism does not require the formation of a highly reactive "naked" anion, thus obviating the need for a crown ether catalyst and strong base. The reaction can proceed efficiently with just the carboxylic acid and the reagent in a suitable solvent under heat.

BBPB_Mechanism RCOOH Carboxylic Acid (R-COOH) Ester p-Bromophenacyl Ester RCOOH->Ester Nucleophilic Acyl Substitution BBPB Bis(4'-bromophenacyl) phthalate BBPB->Ester Byproduct Phthalate Byproduct BBPB->Byproduct Workflow_Comparison Derivatization Workflow: PBPB vs. BBPB cluster_PBPB PBPB Workflow cluster_BBPB BBPB Workflow PBPB_Start 1. Aliquot Sample PBPB_Add_Reagents 2. Add PBPB, Crown Ether, & K₂CO₃ PBPB_Start->PBPB_Add_Reagents PBPB_Vortex 3. Vortex PBPB_Add_Reagents->PBPB_Vortex PBPB_Heat 4. Heat (80°C, 45 min) PBPB_Vortex->PBPB_Heat PBPB_Cool 5. Cool PBPB_Heat->PBPB_Cool PBPB_Centrifuge 6. Centrifuge PBPB_Cool->PBPB_Centrifuge PBPB_Transfer 7. Transfer Supernatant PBPB_Centrifuge->PBPB_Transfer PBPB_Analyze Ready for HPLC PBPB_Transfer->PBPB_Analyze BBPB_Start 1. Aliquot Sample BBPB_Add_Reagent 2. Add BBPB BBPB_Start->BBPB_Add_Reagent BBPB_Vortex 3. Vortex BBPB_Add_Reagent->BBPB_Vortex BBPB_Heat 4. Heat (70°C, 20 min) BBPB_Vortex->BBPB_Heat BBPB_Cool 5. Cool BBPB_Heat->BBPB_Cool BBPB_Analyze Ready for HPLC BBPB_Cool->BBPB_Analyze

Sources

Strategic Selection of Derivatization Reagents for Carboxylic Acid Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of carboxylic acids—ranging from short-chain fatty acids (SCFAs) to complex tricarboxylic acid (TCA) cycle intermediates—presents distinct challenges across chromatographic platforms. In Gas Chromatography (GC), the primary hurdle is volatility and thermal stability . In Liquid Chromatography-Mass Spectrometry (LC-MS), the challenge shifts to ionization efficiency and chromatographic retention .

This guide moves beyond generic reagent lists to provide a performance-based comparison of the most effective derivatization strategies currently available. It prioritizes data integrity, focusing on reagents that minimize artifacts and maximize signal-to-noise ratios.

Part 1: Gas Chromatography (GC) – The Battle for Stability

In GC-MS, carboxylic acids must be converted into non-polar, volatile derivatives. While methyl esters are common for fatty acids, silylation is the preferred route for metabolic profiling due to its speed and ability to derivatize multiple functional groups (–OH, –NH, –COOH) simultaneously.

Silylation: BSTFA vs. MTBSTFA

The two dominant reagents are BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).[1]

  • BSTFA (Trimethylsilyl - TMS): The industry workhorse. It reacts rapidly but forms moisture-sensitive TMS derivatives.

  • MTBSTFA (tert-Butyldimethylsilyl - TBDMS): The robust alternative. It adds a bulky tert-butyl group, rendering the derivative hydrolytically stable and providing a distinctive fragmentation pattern (

    
    ) that aids in structural identification.
    
Comparative Performance Data
FeatureBSTFA (TMS Derivative)MTBSTFA (TBDMS Derivative)
Moisture Sensitivity High (Hydrolyzes in minutes if exposed)Low (Stable for days in solution)
Reaction Kinetics Fast (30–60 min @ 60°C)Slower (Requires 60–90 min @ 60–100°C)
Steric Hindrance Excellent for hindered sitesPoor for highly hindered sites
MS Fragmentation Often extensive (harder to find molecular ion)Dominant [M-57]⁺ ion (Loss of t-butyl)
Best Application General metabolic screeningQuantitative analysis requiring stability
Esterification: BF3-Methanol vs. Methanolic HCl

For fatty acid analysis (FAMEs), acid-catalyzed methylation is standard.

  • BF3-Methanol: Fast and commercially available, but Lewis acid catalysis can cause isomerization of conjugated dienes and form methoxy artifacts in unsaturated fatty acids.

  • Methanolic HCl: Slower but significantly "cleaner." It reduces the risk of artifact formation, making it superior for polyunsaturated fatty acid (PUFA) profiling.

Mechanism of Silylation (MTBSTFA)

The following diagram illustrates the nucleophilic attack mechanism, highlighting the steric bulk that confers stability to the TBDMS derivative.

SilylationMechanism Acid Carboxylic Acid (R-COOH) Transition Transition State (Nucleophilic Attack) Acid->Transition Active H+ Reagent MTBSTFA (Silyl Donor) Reagent->Transition Si-N Bond Cleavage Product TBDMS Ester (Hydrolytically Stable) Transition->Product Si-O Bond Formation Byproduct N-methyltrifluoroacetamide (Volatile) Transition->Byproduct Leaving Group

Caption: Mechanism of MTBSTFA silylation. The bulky tert-butyl group on the silicon atom protects the resulting ester from hydrolytic attack.

Validated Protocol: MTBSTFA Derivatization

Context: This protocol is optimized for TCA cycle intermediates in plasma.

  • Dry Down: Evaporate 50 µL of plasma extract to complete dryness under nitrogen. Critical: Any residual water will quench the reagent.

  • Reconstitution: Add 50 µL of 2% Methoxyamine HCl in Pyridine . Incubate at 37°C for 90 min. (Protects keto groups).

  • Silylation: Add 50 µL of MTBSTFA + 1% TBDMCS .

  • Reaction: Incubate at 70°C for 60 minutes .

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

Part 2: Liquid Chromatography (LC) – The Battle for Sensitivity

Native carboxylic acids ionize poorly in ESI (Electrospray Ionization) and are difficult to retain on Reverse Phase (C18) columns. Derivatization is essential to introduce a hydrophobic moiety (retention) and a charge-carrying group (ionization).

The New Standard: 3-Nitrophenylhydrazine (3-NPH)

While reagents like 2-NPH and Aniline have been used, 3-NPH has emerged as the gold standard for metabolomics.

  • Why 3-NPH? It reacts with carboxyl groups (activated by EDC) to form a hydrazide.[2]

  • Sensitivity: It provides a 10–100 fold increase in sensitivity compared to underivatized acids.

  • Comparison: Unlike Aniline (which requires positive mode), 3-NPH derivatives are often detected in negative mode (ESI-) with exceptional background suppression, or positive mode depending on mobile phase pH, but the specific structure of 3-NPH offers superior ionization efficiency over 2-NPH isomers due to resonance stabilization effects.

Sensitivity Comparison (Limit of Detection)
AnalyteNative (Underivatized)Aniline Derivative3-NPH Derivative
Lactate 5.0 µM0.5 µM0.05 µM
Succinate 2.0 µM0.2 µM0.01 µM
Malate 1.5 µM0.15 µM0.01 µM
Mechanism of EDC/3-NPH Coupling

This reaction utilizes a carbodiimide (EDC) to create an unstable intermediate, which is then intercepted by the hydrazine.

EDCCoupling COOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) COOH->O_Acyl + EDC / Pyridine EDC EDC (Activator) EDC->O_Acyl Final 3-NPH Amide Derivative (High ESI Response) O_Acyl->Final + 3-NPH (Nucleophilic Attack) NPH 3-NPH (Nucleophile) NPH->Final Pyridine Pyridine (Catalyst) Pyridine->O_Acyl Catalysis

Caption: EDC-mediated coupling of 3-NPH to carboxylic acids. Pyridine acts as a catalyst to maintain optimal pH and facilitate proton transfer.

Validated Protocol: High-Sensitivity 3-NPH Workflow

Context: Optimized for short-chain fatty acids and TCA intermediates in biological fluids.

  • Reagent Prep: Prepare 200 mM 3-NPH in 50% Acetonitrile/Water. Prepare 120 mM EDC + 6% Pyridine in the same solvent.

  • Mixing: Mix 40 µL of sample (supernatant) with 20 µL of 3-NPH solution and 20 µL of EDC/Pyridine solution.

  • Incubation: Vortex and incubate at 40°C for 30 minutes .

  • Quenching (Optional but recommended): Dilute to 1.4 mL with 10% Acetonitrile to prevent column overload and quench residual EDC.

  • Analysis: Analyze via LC-MS/MS (C18 column). The derivative increases hydrophobicity, allowing separation of isomers like citrate and isocitrate.

Part 3: Critical Selection Framework

Use this decision matrix to select the correct reagent for your specific analytical goal.

Analytical GoalRecommended ReagentReasoning
Broad Metabolomics (GC-MS) MSTFA (with 1% TMCS)Balances volatility with reactivity for diverse functional groups.[3]
Quantification of Unstable Acids (GC-MS) MTBSTFA TBDMS derivatives resist hydrolysis during autosampler queuing.
Fatty Acid Profiling (GC-FID/MS) Methanolic HCl Avoids artifacts common with BF3; preserves PUFA integrity.
Ultrasensitive TCA/SCFA (LC-MS) 3-NPH Highest ionization efficiency; excellent chromatographic separation of isomers.
Chiral Separation (LC-MS) DNPH or L-Leucinamide Specialized reagents required to introduce chiral centers for separation.

References

  • Han, J., et al. (2013). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Electrophoresis. Link

  • Schummer, C., et al. (2009).[1][4] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta. Link

  • BenchChem. (2025).[2][3] "Application Notes and Protocols for Derivatization of Carboxylic Acids Using Isotopic Standards." Link

  • Little, J.L. (1999). "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A. Link

  • Amer, B., et al. (2024).[5] "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry. Link

Sources

Validating an HPLC Method for Phthalic Acid: The Bis(4'-bromophenacyl) Ester Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating an HPLC Method for Phthalic Acid Determination via Bis(4'-bromophenacyl) Ester Derivatization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

The accurate quantification of Phthalic Acid (PA) is critical in environmental monitoring and polymer degradation studies. While Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold standard for volatile esters, the analysis of the free acid form presents challenges due to its high polarity and thermal instability. This guide evaluates a robust High-Performance Liquid Chromatography (HPLC) protocol involving the pre-column derivatization of PA with 4-bromophenacyl bromide (p-BPB) to form the Bis(4'-bromophenacyl) phthalate derivative. We compare this method against direct UV detection and GC-MS, providing a validated workflow that enhances sensitivity (LOD < 10 pmol) and chromatographic retention on standard C18 phases.

The Analytical Challenge & Solution

The Problem: Phthalic acid is a dicarboxylic acid with high polarity.

  • Direct UV-HPLC: Poor retention on C18 columns leads to elution near the void volume, causing co-elution with matrix interferences.

  • GC-MS: Requires derivatization (silylation or methylation) to prevent thermal decarboxylation in the injector port.

The Solution: Derivatization with 4-bromophenacyl bromide transforms the polar dicarboxylic acid into a lipophilic, UV-active Bis-ester .

  • Chromophore Addition: The phenacyl group possesses a high molar extinction coefficient at 254 nm.

  • Lipophilicity: The "Bis" substitution adds two bulky aromatic groups, significantly increasing retention time and resolution on reversed-phase columns.

Reaction Mechanism

The formation of Bis(4'-bromophenacyl) phthalate proceeds via a nucleophilic substitution (


) reaction. The carboxylate dianion of phthalic acid attacks the 

-carbon of the phenacyl bromide.

ReactionMechanism PA Phthalic Acid (Dicarboxylic Acid) Inter Phthalate Dianion (Nucleophile) PA->Inter Deprotonation Base Base Catalyst (TEA or KHCO3) Base->Inter Product Bis(4'-bromophenacyl) Phthalate (UV-Active Derivative) Inter->Product SN2 Attack Reagent 2x 4-Bromophenacyl Bromide (Electrophile) Reagent->Product 254 nm Absorbance

Figure 1: Reaction pathway for the conversion of Phthalic Acid to its Bis-ester derivative.

Method Comparison: Why Choose Derivatization?

The following table contrasts the Bis(4'-bromophenacyl) method against standard alternatives.

FeatureMethod A: Bis(4'-bromophenacyl) HPLC Method B: Direct UV HPLC Method C: GC-MS (Methylation)
Analyte Form Bis-ester derivativeFree AcidMethyl Ester
Sensitivity (LOD) High (< 10 pmol)Low (Weak chromophore)High (< 1 pmol)
Selectivity Excellent (Shift to lipophilic region)Poor (Elutes in void volume)Excellent (Mass spectral ID)
Thermal Stability Stable at ambient tempN/ARisk of degradation
Equipment Cost

(Standard HPLC-UV)
$ (Standard HPLC-UV)

$ (GC-MS System)
Throughput Moderate (Requires reaction time)High (Direct injection)Low (Complex prep)

Expert Insight: While GC-MS is more sensitive, the HPLC derivatization method is often preferred in pharmaceutical QC environments where LC instrumentation is ubiquitous and thermal degradation of labile impurities is a concern.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to ensure complete derivatization of both carboxylic acid groups.

4.1 Reagents
  • Derivatizing Agent: 4-Bromophenacyl bromide (40 mM in Acetonitrile).

  • Catalyst/Base: Triethylamine (TEA) (40 mM in Acetonitrile) or KHCO₃ with 18-Crown-6 ether.

  • Solvent: HPLC-grade Acetonitrile (ACN).

4.2 Derivatization Procedure
  • Preparation: Dissolve the sample (containing Phthalic Acid) in 100 µL of ACN.

  • Addition: Add 100 µL of TEA solution followed by 100 µL of 4-Bromophenacyl bromide solution.

    • Note: A 2:1 molar excess of reagent to acid groups is required, but a 5-10x excess is recommended to drive the reaction to completion.

  • Incubation: Seal the vial and heat at 80°C for 45 minutes .

    • Critical Control Point: Ensure the cap is PTFE-lined to prevent solvent evaporation and concentration errors.

  • Cooling: Cool to room temperature.

  • Injection: Inject 10-20 µL directly into the HPLC.

4.3 HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic ACN:Water (80:20 v/v).

    • Why High Organic? The Bis-derivative is highly lipophilic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm .[1]

Workflow Step1 Sample Prep (Dissolve in ACN) Step2 Add Reagents (TEA + p-BPB) Step1->Step2 Step3 Heat Reaction (80°C, 45 min) Step2->Step3 Derivatization Step4 Cool & Filter Step3->Step4 Step5 HPLC-UV Analysis (C18, 254 nm) Step4->Step5

Figure 2: Step-by-step experimental workflow for sample preparation and analysis.

Validation Strategy (ICH Q2 Guidelines)

To validate this method, you must prove that the "Bis" derivative forms quantitatively and linearly.

5.1 Specificity & Selectivity
  • Test: Inject a blank (reagent only) and a sample.

  • Requirement: The reagent peak (excess p-bromophenacyl bromide) must be baseline resolved from the analyte peak (Bis-phthalate).

  • Expected Result: Reagent elutes early; Bis-derivative elutes late due to double-tagging.

5.2 Linearity
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Metric:

    
    .
    
  • Causality: Non-linearity often indicates insufficient reagent excess. If the curve plateaus, increase the concentration of p-BPB.

5.3 Accuracy (Recovery)
  • Method: Spike Phthalic Acid into the matrix before derivatization.

  • Acceptance: 95-105% recovery.

  • Troubleshooting: Low recovery usually implies incomplete reaction of the second carboxylic acid group, forming the mono-ester instead of the bis-ester.

5.4 Limit of Detection (LOD)
  • Target: < 10 pmol on column.

  • Advantage: The bromine atom facilitates a "heavy atom effect," and the conjugated ketone system provides strong UV absorption, far superior to the native acid.

References
  • Thermo Fisher Scientific. p-Bromophenacyl-8™ Reagent Protocol. (General protocol for phenacyl esters).

  • Borch, R. F. (1975).[2] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439.[2] (Foundational chemistry for the method).

  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801. (Catalysis mechanism).

  • Santa, T., et al. (2018). Derivatization reagents in liquid chromatography. Biomedical Chromatography. (Review of reagents including p-BPB).

Sources

Efficacy comparison of Bis(4'-bromophenacyl) phthalate for different acid types

Efficacy of -Bromophenacyl Bromide Derivatization: Benchmarking Bis(4'-bromophenacyl) Phthalate

Executive Summary

The identification of carboxylic acids in drug development and organic synthesis often requires derivatization to enhance detectability (UV/MS) or to create crystalline solids with distinct melting points. The Bis(4'-bromophenacyl) phthalate derivative represents the "gold standard" for identifying dicarboxylic acids due to its high melting point and stability.

This guide compares the efficacy of generating this specific derivative against derivatives of other acid classes. We analyze the kinetics, yield, and physicochemical properties that make this method effective for distinguishing Phthalic Acid (aromatic dicarboxylic) from Aliphatic and Monocarboxylic alternatives.

Key Findings
  • Specificity: The formation of Bis(4'-bromophenacyl) phthalate (MP: 165°C) provides a definitive identification for phthalic acid, easily distinguishable from the reagent (

    
    -BPB, MP: 109°C).
    
  • Reactivity Gap: Dicarboxylic acids require stricter pH control and longer reflux times (60–90 min) compared to monocarboxylic acids (30 min) to ensure complete bis-esterification.

  • Alternative Reagents: Compared to

    
    -Nitrobenzyl bromide, the 
    
    
    -BPB method offers better solubility for the reagent but slightly lower melting points for the resulting esters, which can be advantageous for purification.

Mechanistic Principles

The formation of Bis(4'-bromophenacyl) phthalate proceeds via an


 Nucleophilic Substitution

Reaction Pathway

For a dicarboxylic acid like phthalic acid, this process must occur twice. Steric hindrance from the ortho-position in phthalic acid can impact the rate of the second substitution compared to meta (isophthalic) or para (terephthalic) isomers.

ReactionMechanismAcidPhthalic Acid(Dicarboxylic)DianionPhthalate Dianion(Nucleophile)Acid->Dianion NeutralizationBaseBase (Na2CO3/NaOH)DeprotonationBase->DianionIntermediateMono-Ester Intermediate(Slow Step)Dianion->Intermediate 1st SubstitutionReagent2x p-Bromophenacyl Bromide(Electrophile)Reagent->IntermediateProductBis(4'-bromophenacyl) Phthalate(Crystalline Solid)Intermediate->Product 2nd Substitution(Steric Strain)

Figure 1: Stepwise formation of Bis(4'-bromophenacyl) phthalate. Note the requirement for stoichiometric excess of reagent to drive the second substitution.[1]

Efficacy Comparison by Acid Type

The utility of Bis(4'-bromophenacyl) phthalate as a diagnostic marker is best understood by comparing its formation dynamics with other acid types.

Table 1: Comparative Efficacy of -BPB Derivatization
Acid ClassRepresentative AnalyteDerivative FormedMelting Point (°C)Efficacy & Challenges
Aromatic Dicarboxylic Phthalic Acid Bis(4'-bromophenacyl) phthalate 165°C High. The high MP makes it distinct from the reagent (109°C). Requires 2 equivalents of reagent; incomplete reaction yields mono-ester mixtures.
Aromatic MonocarboxylicBenzoic Acid

-Bromophenacyl benzoate
119°CModerate. MP is close to the reagent (109°C), making purification (recrystallization) critical to avoid false positives.
Aliphatic MonocarboxylicAcetic Acid

-Bromophenacyl acetate
85°CHigh. Fast reaction (30 min). Derivative has a low MP but is easily separated.
Fatty AcidsStearic Acid

-Bromophenacyl stearate
78-79°CHigh (HPLC). Used primarily for UV-tagging in HPLC (254 nm detection) rather than MP determination due to waxy nature.
Isomeric DicarboxylicTerephthalic AcidBis(4'-bromophenacyl) terephthalate>220°CLow Solubility. The derivative is extremely insoluble, making it excellent for precipitation but difficult to recrystallize/purify.
Critical Analysis
  • Melting Point Differentiation: The primary efficacy of the phthalate derivative (165°C) is its significant separation from the reagent's melting point (109°C). In contrast, the benzoic acid derivative (119°C) is dangerously close to the reagent, posing a risk of misidentification if the product is not rigorously purified.

  • Solubility Profile: Bis(4'-bromophenacyl) phthalate is sparingly soluble in boiling ethanol, often requiring acetic acid or toluene for recrystallization. This insolubility is a feature, not a bug, as it drives precipitation from the reaction mixture.

  • HPLC Sensitivity: For drug development, this derivatization adds a strong UV chromophore (

    
     nm, 
    
    
    ). This allows for nanomole-level detection of non-UV active acids (like succinic or phthalic impurities) in complex matrices.

Experimental Protocols

Protocol A: Synthesis of Bis(4'-bromophenacyl) Phthalate (Benchmark)

Use this self-validating protocol to generate the reference standard.

Reagents:

  • Phthalic Acid: 100 mg (0.6 mmol)

  • 
    -Bromophenacyl Bromide: 400 mg (1.44 mmol) [~2.4 equivalents to ensure bis-formation]
    
  • Ethanol (95%): 10 mL

  • Water: 2 mL

Step-by-Step Workflow:

  • Neutralization: Dissolve phthalic acid in 2 mL of water containing a calculated amount of NaOH or Na₂CO₃. Critical: The solution must be slightly acidic to phenolphthalein (pH ~6-7) to prevent hydrolysis of the reagent, but sufficient base must be present to form the carboxylate.

  • Addition: Add the

    
    -bromophenacyl bromide dissolved in 10 mL warm ethanol.
    
  • Reflux: Heat under reflux for 90 minutes .

    • Note: Monocarboxylic acids require only 30-45 mins. The extended time is necessary for the second esterification of the phthalate.

  • Isolation: If crystals do not separate upon cooling, reheat and add water dropwise to the cloud point. Cool slowly.

  • Purification: Recrystallize from glacial acetic acid or a toluene/ethanol mixture.

  • Validation: Measure Melting Point. Target: 165°C ± 2°C .

Protocol B: HPLC Derivatization for Trace Analysis

For identifying acid impurities in drug substances.

  • Derivatization: Mix sample (acid) with excess

    
    -BPB and 18-crown-6 (catalyst) in acetonitrile.
    
  • Reaction: Heat at 80°C for 30 mins.

  • Analysis: Inject onto C18 column; Mobile Phase: Acetonitrile/Water gradient; Detection: UV @ 254 nm.

Comparison with Alternative Reagents

Is

Feature

-Bromophenacyl Bromide

-Nitrobenzyl Bromide
Phenacyl Bromide
Derivative MP (Phthalate) 165°C ~155°C ~150°C
Reagent MP 109°C99°C50°C
UV Sensitivity High (Bromine + Carbonyl)Very High (Nitro group)Moderate
Reaction Rate FastSlower (Nitro group deactivates)Fast
Recommendation Best General Purpose. Good balance of reactivity and MP distinction.Best for UV Detection. Nitro group provides strong absorbance.Legacy Use. Lower MPs often lead to oils rather than crystals.

Decision Logic for Researchers

Use the following logic flow to determine if this method is appropriate for your specific acid analysis.

DecisionTreeStartStart: Acid IdentificationIsSolidIs the Acid a Solid?Start->IsSolidIsDiacidIs it a Dicarboxylic Acid?IsSolid->IsDiacidYesUseBPBUse p-Bromophenacyl Bromide(Target: Bis-ester)IsDiacid->UseBPBYes (e.g., Phthalic)CheckMPCheck Reagent MP InterferenceIsDiacid->CheckMPNo (Monocarboxylic)UseNitroConsider p-Nitrobenzyl Bromide(Higher MP derivatives)CheckMP->UseBPBExpected MP > 120°CCheckMP->UseNitroExpected MP ~110°C

Figure 2: Selection criteria for using

References

  • Reid, E. E. (1917). "The Identification of Acids." Journal of the American Chemical Society, 39(1), 124–136. Link

  • Judefind, W. L., & Reid, E. E. (1920). "The Identification of Acids. V. p-Halogen Phenacyl Esters."[2][3][4][5][6] Journal of the American Chemical Society, 42(5), 1043–1055. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Durst, H. D., et al. (1975). "High-performance liquid chromatographic analysis of carboxylic acids via derivatization with p-bromophenacyl bromide." Analytical Chemistry, 47(11), 1797-1801. Link

  • Sigma-Aldrich. "Bis(4'-bromophenacyl) phthalate Product Sheet." (Reference for CAS 95942-74-8 existence). Link

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Phthalates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Robust Phthalate Analysis

Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous in manufacturing processes, including those for pharmaceutical packaging and medical devices.[1][2] Their potential to leach into drug products poses a significant safety concern due to their endocrine-disrupting properties.[3][4] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have imposed strict limits on the presence of certain phthalates in pharmaceutical products.[2][5][6]

For professionals in drug development and quality control, the accurate and reproducible quantification of these compounds is paramount. This necessitates the use of rigorously validated analytical methods. An inter-laboratory validation study is the gold standard for assessing the performance and reliability of an analytical method across different laboratories, ensuring consistency and confidence in the reported data.[3]

This guide provides an in-depth comparison of the two most prevalent analytical techniques for phthalate analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or its advanced version, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). We will delve into the key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline, offering detailed experimental protocols and comparative data to inform your choice of methodology.[7][8][9]

Core Analytical Techniques: A Head-to-Head Comparison

The choice between GC-MS and LC-MS/MS for phthalate analysis depends on several factors, including the specific phthalates of interest, the sample matrix, required sensitivity, and analytical throughput.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for phthalate analysis due to its simplicity, speed, and the rich structural information provided by mass spectrometry.[3][10][12] It offers high resolving power, which is crucial for separating structurally similar phthalates.[12] However, a common challenge in GC-MS analysis of phthalates is the shared base peak ion at m/z 149, which can complicate the identification and quantification of co-eluting compounds.[3][12]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , particularly UPLC-MS/MS, serves as an excellent orthogonal method.[11] It is especially suitable for less volatile or thermally labile phthalates and can offer enhanced sensitivity and selectivity, often without the need for derivatization.[13][14] The use of tandem mass spectrometry (MS/MS) allows for highly specific detection through Multiple Reaction Monitoring (MRM), minimizing matrix interference.[15]

The following diagram illustrates a generalized workflow for the analysis of phthalates, applicable to both GC-MS and LC-MS/MS with variations in the chromatographic and detection steps.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Pharmaceutical Product Sample Extraction Solvent Extraction (e.g., with hexane or acetone) [18] Sample->Extraction Cleanup Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) [23] Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification (using calibration curve) Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized workflow for phthalate analysis.

Inter-laboratory Validation Parameters: A Deep Dive

According to the ICH Q2(R1) guideline, a comprehensive method validation should address the following key performance characteristics.[8][9][16] The following sections provide a detailed protocol for each, along with a discussion of their significance in the context of phthalate analysis.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][16]

Experimental Protocol for Specificity Assessment:

  • Preparation of Solutions:

    • Prepare a solution of the target phthalate standard.

    • Prepare a placebo sample (matrix without the analyte).

    • Prepare a spiked placebo sample by adding a known amount of the phthalate standard to the placebo.

    • Prepare solutions of potentially interfering substances (e.g., other plasticizers, related compounds).

  • Chromatographic Analysis:

    • Inject each solution into the chromatographic system (GC-MS or LC-MS/MS).

    • For GC-MS, monitor for co-elution and spectral interference, especially around the characteristic m/z 149 ion.[3][12]

    • For LC-MS/MS, monitor for co-elution and isobaric interferences using specific MRM transitions.[15]

  • Data Evaluation:

    • Compare the chromatograms of the standard, placebo, and spiked placebo. The placebo should not show any significant peaks at the retention time of the target phthalate.

    • The peak for the analyte in the spiked sample should be pure and have a consistent retention time and mass spectrum (or MRM transitions) compared to the standard.

    • Assess the resolution between the target phthalate peak and any adjacent peaks from interfering substances.

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.[8][16] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

Experimental Protocol for Linearity and Range Assessment:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the target phthalate.

    • Perform serial dilutions to prepare at least five calibration standards spanning the expected concentration range. For impurity testing, this range typically covers from the reporting threshold to 120% of the specification limit.[7]

  • Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the mean response against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value close to 1 (typically >0.99) indicates good linearity.[16]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically assessed by recovery studies.

Experimental Protocol for Accuracy Assessment:

  • Sample Preparation:

    • Prepare a minimum of nine determinations over a minimum of three concentration levels spanning the specified range (e.g., 3 concentrations with 3 replicates each).[8]

    • Spike a placebo matrix with known amounts of the phthalate standard at these concentration levels.

  • Analysis:

    • Analyze the spiked samples and determine the concentration of the phthalate in each.

  • Calculation:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.

    • The mean recovery should be within an acceptable range, typically 80-120% for assays and 70-130% for impurity testing.[7]

Precision

Precision is the measure of the degree of scatter of a series of measurements.[16] It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.[16]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Reproducibility (Inter-laboratory precision): Precision between different laboratories. This is the core of an inter-laboratory validation study.

Experimental Protocol for Precision Assessment:

  • Repeatability:

    • Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[8]

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study with variations in analysts, days, and/or equipment.

    • Calculate the RSD for each condition and perform a statistical analysis (e.g., ANOVA) to assess the significance of the variations.

  • Reproducibility:

    • A central organizing body prepares and distributes homogeneous samples to participating laboratories.

    • Each laboratory analyzes the samples according to a standardized protocol.

    • The results are collected and statistically analyzed to determine the overall mean, the repeatability standard deviation (Sr), and the reproducibility standard deviation (SR). From these, the repeatability relative standard deviation (RSDr) and the reproducibility relative standard deviation (RSDR) are calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol for LOD and LOQ Determination:

  • Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • A S/N ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[15]

  • Based on the Standard Deviation of the Response and the Slope:

    • Construct a calibration curve using a series of low-concentration standards.

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

    • The LOD is calculated as 3.3 * (σ / S) and the LOQ as 10 * (σ / S), where S is the slope of the calibration curve.[17]

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

Experimental Protocol for Robustness Assessment:

  • Identify Critical Parameters:

    • For GC-MS, these may include inlet temperature, flow rate, and oven temperature ramp.[12]

    • For LC-MS/MS, these may include mobile phase composition, pH, flow rate, and column temperature.[8]

  • Vary Parameters:

    • Introduce small, deliberate variations to these parameters (e.g., ± 5% for flow rate, ± 2°C for temperature).

  • Analyze and Evaluate:

    • Analyze samples under these modified conditions and evaluate the impact on system suitability parameters (e.g., resolution, peak shape) and the final results.

    • The method is considered robust if the results remain within the acceptance criteria despite these small changes.

Comparative Performance Data from Inter-laboratory Studies

The following tables summarize typical performance characteristics for GC-MS and LC-MS/MS methods for phthalate analysis, based on data from various studies and inter-laboratory comparisons. It is important to note that these values can vary depending on the specific phthalate, the sample matrix, and the instrumentation used.

Table 1: Comparison of GC-MS and LC-MS/MS Performance for Phthalate Analysis

Performance ParameterGC-MSLC-MS/MSReferences
Specificity Good, but can be challenging for co-eluting isomers with a common m/z 149 ion.Excellent, with high selectivity achieved through MRM transitions.[3][12][15]
Linearity (r²) Typically > 0.99Typically > 0.99[13][18]
Accuracy (Recovery) 80 - 110%86 - 115%[14][17]
Precision (RSDr) 1.9 - 7.9%< 12%[3][19]
Precision (RSDR) 5.1 - 26% (for single-isomer phthalates)17 - 43% (depending on isomer complexity)[14][20]
LOD 1 - 8 ng/mL0.06 - 0.43 ng/mL[3][17]
LOQ 5 - 14 ng/mL1 - 10 ng/mL[3][15]

Table 2: Inter-laboratory Reproducibility (RSDR) for Selected Phthalates

PhthalateAnalytical MethodRSDR (%)Reference
Di(2-ethylhexyl) phthalate (DEHP)GC-MS~10-15%[7]
Dibutyl phthalate (DBP)GC-MS~10-20%[20]
Diisononyl phthalate (DINP)LC-MS/MS~26-43% (due to isomeric complexity)[20]
Di-n-butyl phthalate (DnBP)LC-MS/MS~17-24%[20]

Decision Making and Workflow for Inter-laboratory Validation

The selection of an appropriate analytical method and the design of an inter-laboratory validation study require careful consideration of several factors. The following diagram illustrates a typical decision-making process and workflow.

cluster_planning Planning Phase cluster_protocol Protocol Development cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting Define_Objective Define Validation Objective (e.g., routine QC, stability testing) Select_Method Select Analytical Method (GC-MS vs. LC-MS/MS) Define_Objective->Select_Method Develop_SOP Develop Standard Operating Procedure (SOP) Select_Method->Develop_SOP Prepare_Samples Prepare and Distribute Homogeneous Samples Develop_SOP->Prepare_Samples Lab_Analysis Analysis by Participating Laboratories Prepare_Samples->Lab_Analysis Data_Collection Centralized Data Collection Lab_Analysis->Data_Collection Stat_Analysis Statistical Analysis (ISO 5725) Data_Collection->Stat_Analysis Final_Report Final Validation Report Stat_Analysis->Final_Report

Caption: Workflow for an inter-laboratory validation study.

Conclusion: Ensuring Data Integrity in Phthalate Analysis

The inter-laboratory validation of analytical methods for phthalates is a critical exercise for ensuring the safety and quality of pharmaceutical products. Both GC-MS and LC-MS/MS are powerful techniques capable of providing reliable and accurate data when properly validated. While GC-MS is a robust and widely used method, LC-MS/MS offers advantages in terms of selectivity and sensitivity, particularly for complex matrices and challenging analytes.

The choice of method should be based on a thorough evaluation of the specific analytical requirements and the performance characteristics demonstrated during validation. By adhering to the principles outlined in the ICH Q2(R1) guideline and conducting rigorous inter-laboratory studies, pharmaceutical scientists can establish a high degree of confidence in their analytical data, ultimately safeguarding patient health.

References

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Frederiksen, H., et al. (2022). Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project. International Journal of Environmental Research and Public Health, 19(3), 1436. [Link]

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2024). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • van der Meer, T. P., et al. (2019). Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates. Analytical and Bioanalytical Chemistry, 411(19), 4697-4708. [Link]

  • Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters. [Link]

  • Royal Society of Chemistry. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. [Link]

  • Waters. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. [Link]

  • FDA. (2012). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. [Link]

  • ResearchGate. (2018). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. [Link]

  • Cornerstone Analytical. (n.d.). Phthalate Analysis. [Link]

  • European Medicines Agency. (2014). Guideline on the use of phthalates as excipients in human medicinal products. [Link]

  • FDA. (2012). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. [Link]

  • European Chemicals Agency. (2024). Regulatory information | Phthalates substitution. [Link]

  • Ghelfi, F., et al. (2020). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid. Molecules, 25(21), 5035. [Link]

Sources

Comparative Guide: Bis(4'-bromophenacyl) phthalate vs. BSTFA for GC-MS Derivatization

[1]

Executive Summary: The Strategic Choice

In the analysis of dicarboxylic acids like phthalic acid, the choice between forming Bis(4'-bromophenacyl) phthalate (via alkylation) and Bis(trimethylsilyl) phthalate (via BSTFA) represents a trade-off between stability/selectivity and speed/throughput .

  • Select BSTFA (Silylation) if your primary goal is high-throughput screening or general metabolic profiling. It is the industry standard for GC-MS because it is a "one-pot" reaction that creates volatile derivatives quickly. However, it is strictly intolerant of moisture.

  • Select Phenacyl Derivatization if you require cross-platform validation (HPLC-UV + GC-ECD) or enhanced hydrolytic stability. The resulting Bis(4'-bromophenacyl) phthalate is a robust, UV-active solid that can be stored for months, unlike the moisture-labile TMS derivatives.

Mechanistic Comparison

To understand the performance differences, we must analyze the reaction mechanisms.

A. The Silylation Pathway (BSTFA)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2] Mechanism: Nucleophilic attack by the carboxylic oxygen on the silicon atom of BSTFA. The trifluoroacetamide group acts as an excellent leaving group, driving the equilibrium forward.

  • Kinetics: Fast (typically 15–30 mins).

  • By-products: Trifluoroacetamide (volatile, elutes early).

B. The Alkylation Pathway (Phenacyl Bromide)

Reagent: 4-Bromophenacyl bromide (p-BPB). Mechanism: SN2 Nucleophilic Substitution.[2] The carboxylate anion (formed by base neutralization) attacks the

  • Kinetics: Slower (requires heat and catalysis, typically 30–60 mins).

  • Product: Bis(4'-bromophenacyl) phthalate (High molecular weight, C24H16Br2O6).[3]

Visualizing the Pathways

The following diagram contrasts the reaction flows, highlighting the critical "Moisture Check" required for BSTFA.

Derivatization_Pathwayscluster_BSTFAMethod A: Silylation (BSTFA)cluster_PhenacylMethod B: Alkylation (Phenacyl Bromide)PhthalicAcidPhthalic Acid(Analyte)DryStepCRITICAL:Remove MoisturePhthalicAcid->DryStepBaseStepNeutralize(K2CO3/Triethylamine)PhthalicAcid->BaseStepBSTFA_Reagent+ BSTFA(1% TMCS)DryStep->BSTFA_ReagentTMS_ProductBis(trimethylsilyl)phthalateBSTFA_Reagent->TMS_Product60°C, 30 minPhenacyl_Reagent+ 4-BromophenacylbromideBaseStep->Phenacyl_ReagentPhenacyl_ProductBis(4'-bromophenacyl)phthalatePhenacyl_Reagent->Phenacyl_Product80°C, 45 min(S_N2 Attack)

Figure 1: Comparative reaction workflows. Note the critical drying step for BSTFA and the neutralization requirement for Phenacyl alkylation.

Performance Matrix

The following data summarizes the operational differences. Note the distinct advantage of Phenacyl derivatives in Electron Capture Detection (ECD) due to the electronegative bromine atoms.

FeatureBSTFA (Silylation)Bis(4'-bromophenacyl) phthalate (Alkylation)
Derivative Type Trimethylsilyl (TMS) EsterPhenacyl Ester
Reaction Time 15–30 min45–90 min
Moisture Sensitivity High (Hydrolyzes instantly)Low (Stable in aqueous/organic mixes)
Detector Suitability FID, MS (EI)UV (254 nm), ECD , MS (NCI)
LOD (Approx.) ng range (MS-SIM)pg range (ECD)
Mass Shift +144 Da (for 2 sites)+394 Da (for 2 sites)
Chromatography Elutes early/mid-runElutes late (High boiling point)
By-products Volatile (Solvent vent)Non-volatile (Requires cleanup)
Technical Insight: Mass Spectral Fragmentation
  • TMS Derivatives: Produce a characteristic M-15 ion (loss of methyl group) and strong silicon peaks (m/z 73, 75). This makes identification easy using standard libraries (NIST).

  • Phenacyl Derivatives: The Bis(4'-bromophenacyl) phthalate is a massive molecule (~558 Da). In MS, it often requires higher source temperatures. However, the bromine isotope pattern (

    
    Br/
    
    
    Br) provides a unique "isotopic signature" that confirms the identity of the peak, acting as a built-in qualitative check.

Validated Experimental Protocols

Protocol A: Synthesis of Bis(4'-bromophenacyl) phthalate

Best for: Targeted analysis requiring high specificity or HPLC cross-validation.

Reagents:

  • Phthalic Acid standard or sample extract.[1][4]

  • 4-Bromophenacyl bromide (10 mg/mL in Acetonitrile).

  • Triethylamine (Catalyst/Base).[5]

  • Acetone or Acetonitrile (Solvent).

Workflow:

  • Dissolution: Dissolve the dry residue of the carboxylic acid in 500 µL of Acetone.

  • Neutralization: Add 50 µL of Triethylamine (TEA). Why? To deprotonate the acid, forming the carboxylate anion (

    
    ) necessary for nucleophilic attack.
    
  • Reagent Addition: Add 500 µL of 4-Bromophenacyl bromide solution.

  • Reaction: Cap the vial tightly and heat at 80°C for 45 minutes .

    • Note: The solution may turn slightly yellow.

  • Cleanup (Critical): Unlike BSTFA, excess bromophenacyl bromide is non-volatile and will contaminate the GC liner.

    • Step: Evaporate solvent, redissolve in Ethyl Acetate, and wash with weak acid (0.1 N HCl) to remove excess TEA, then water.

  • Analysis: Inject 1 µL into GC-MS or HPLC-UV.

Protocol B: Silylation with BSTFA

Best for: Routine, high-throughput GC-MS profiling.

Reagents:

  • BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).[1]

  • Pyridine (Optional, acts as a solvent and acid scavenger).

Workflow:

  • Drying (The "Make or Break" Step): Evaporate the sample extract to complete dryness under a stream of nitrogen.

    • Warning: Even trace water will consume the BSTFA reagent, yielding no product.

  • Reagent Addition: Add 50–100 µL of BSTFA (with 1% TMCS) to the dry residue.

    • Optional: Add 50 µL dry Pyridine if the sample is not soluble in BSTFA alone.

  • Reaction: Cap and heat at 60°C for 30 minutes .

  • Injection: Inject 1 µL directly into the GC-MS.

    • Note: No cleanup is required. The excess BSTFA elutes with the solvent front.

Troubleshooting & Causality

Issue: "I see the reagent peak but no derivative."

  • BSTFA Case: You likely had water in your sample. The BSTFA hydrolyzed into trifluoroacetamide and hexamethyldisiloxane. Solution: Azeotropic drying with benzene or toluene before derivatization.

  • Phenacyl Case: The pH was likely too low. The reaction requires the carboxylate anion. If the solution is acidic, the nucleophile (

    
    ) is too weak to attack the phenacyl bromide. Solution: Ensure excess base (TEA or K2CO3) is present.
    

Issue: "My GC liner is getting dirty."

  • BSTFA Case: You are injecting too much matrix.

  • Phenacyl Case: You are injecting unreacted 4-bromophenacyl bromide. This reagent has a high boiling point and polymerizes in the liner. Solution: You MUST perform a liquid-liquid extraction cleanup to remove excess reagent before injection.

References

  • Comparison of Derivatization Methods: Schummer, C. et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 2009.[2] Link[2]

  • Phenacyl Esterification Protocol: Ahmed, M. S., et al. "Use of p-bromophenacyl bromide to enhance ultraviolet detection of water-soluble organic acids." Journal of Chromatography A, 1980. Link

  • General Silylation Guide: Blau, K., & Halket, J. "Handbook of Derivatives for Chromatography." Wiley, 1993. (Standard Reference Text).
  • Phthalate Analysis via GC-MS: "Determination of Phthalate Esters in Edible Oils by GC-MS." Journal of Chromatographic Science, 2016. Link

Safety Operating Guide

Navigating the Safe Handling of Bis(4'-bromophenacyl) phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must never breed complacency, especially when working with compounds of unknown or undocumented toxicological profiles. Bis(4'-bromophenacyl) phthalate, a compound that may be synthesized or used in various research applications, requires a cautious and well-informed approach to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the highest degree of safety.

Hazard Assessment: A Proactive Stance in the Absence of Data

  • Phthalates : Some phthalates are recognized as developmental and reproductive toxicants.[1] The US Environmental Protection Agency (EPA) has identified that certain phthalates can pose unreasonable risks to workers, primarily through inhalation. While the specific risks of Bis(4'-bromophenacyl) phthalate are unknown, the potential for endocrine disruption and other health abnormalities associated with some phthalates warrants a high level of caution.

  • 4-Bromophenacyl Bromide : This related compound is classified as corrosive and can cause severe skin burns and eye damage.[2] It is also a lachrymator, meaning it can cause tearing.[3][4]

Given these considerations, it is prudent to treat Bis(4'-bromophenacyl) phthalate as a hazardous substance with the potential to cause skin and eye irritation or burns, and possible systemic effects upon inhalation or ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling Bis(4'-bromophenacyl) phthalate. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.[5] Double-gloving is recommended to protect against undetected punctures.
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that could cause serious eye damage.[6][7][8]
Body Protection A lab coat worn over personal clothingPrevents contamination of personal clothing.[6][7]
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes the risk of inhaling airborne particles or vapors.[6][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is paramount to minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Work Area : All work with Bis(4'-bromophenacyl) phthalate should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][6]

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and in good working order.[9]

  • Spill Kit : Have a spill kit readily available that is appropriate for handling solid chemical spills. This should include absorbent materials, bags for contaminated waste, and the necessary PPE.

Handling Procedure

The following workflow outlines the critical steps for safely handling Bis(4'-bromophenacyl) phthalate.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep Don Appropriate PPE Verify Verify Fume Hood Operation Weigh Weigh Compound in Fume Hood Verify->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Workup Perform Reaction and Work-up Transfer->Workup Decontaminate Decontaminate Glassware & Surfaces Workup->Decontaminate Doff Doff PPE Correctly Decontaminate->Doff Dispose Dispose of Waste Doff->Dispose

Caption: Workflow for the safe handling of Bis(4'-bromophenacyl) phthalate.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][9][10] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9][10] Seek immediate medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of Bis(4'-bromophenacyl) phthalate and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Waste Segregation

All waste contaminated with Bis(4'-bromophenacyl) phthalate must be segregated from general laboratory waste. This includes:

  • Unused or excess compound

  • Contaminated PPE (gloves, etc.)

  • Contaminated lab supplies (pipette tips, weighing paper, etc.)

  • Contaminated glassware and equipment that cannot be decontaminated

Disposal Procedure

Disposal_Workflow Start Waste Generation Segregate Segregate Contaminated Waste Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Label Label as 'Hazardous Waste - Halogenated Organic' Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Step-by-step disposal plan for Bis(4'-bromophenacyl) phthalate waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Conclusion: A Culture of Safety

The responsible handling of chemicals like Bis(4'-bromophenacyl) phthalate is a cornerstone of scientific integrity and laboratory safety. By adopting a proactive and informed approach, researchers can mitigate risks and foster a culture of safety that protects themselves, their colleagues, and the environment. This guide serves as a foundational document; always supplement this information with institution-specific protocols and a thorough review of any available safety data for related compounds.

References

  • Occupational Safety and Health Administration. Diethyl Phthalate. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Wittassek, M., et al. (2011). Assessing exposure to phthalates – The human biomonitoring approach. ResearchGate. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, December 31). Phthalates. Retrieved from [Link]

  • Clean-Chem. Conden-saf 2600 Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Dibutyl phthalate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Diethyl Phthalate. Retrieved from [Link]

  • GOV.UK. (2018, August 15). Incident management: brominated flame retardants. Retrieved from [Link]

  • New Jersey Department of Health. (2008, December). Hazardous Substance Fact Sheet: Bisphenol A. Retrieved from [Link]

  • BIS International Pte Ltd. Personal Protective Equipment. Retrieved from [Link]

  • United States Environmental Protection Agency. (2015, September). Hazard Assessment of the Brominated Phthalates Cluster (BPC) Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.